molecular formula C14H15NO5 B119996 (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 16217-15-5

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Numéro de catalogue: B119996
Numéro CAS: 16217-15-5
Poids moléculaire: 277.27 g/mol
Clé InChI: XRFKZAWVKVORNI-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO5 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFKZAWVKVORNI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469163
Record name 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16217-15-5
Record name 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 16217-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, bearing the CAS number 16217-15-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. Its stereospecific structure makes it a valuable intermediate for the enantioselective synthesis of complex bioactive molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its application as a key building block in the development of therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors and HIV integrase inhibitors. While direct biological activity of this compound is not extensively documented, its utility is demonstrated through the synthesis and biological evaluation of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 16217-15-5[2]
Molecular Formula C₁₄H₁₅NO₅[2]
Molecular Weight 277.27 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density 1.306 g/cm³[2]
Boiling Point 422.1 ± 45.0 °C at 760 mmHg[2]
Flash Point 209.0 ± 28.7 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months[2]

Synthesis Protocol

The synthesis of this compound is commonly achieved through the oxidation of the corresponding hydroxyproline derivative. A general and efficient laboratory-scale protocol is detailed below.

Starting Material: (2S,4S)-N-CBZ-4-hydroxyproline methyl ester

Reagents and Equipment:

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Experimental Procedure:

  • Dissolve (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • To this solution, add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (5:1 v/v) as the eluent.

  • The product, N-Cbz-4-oxo-L-proline methyl ester (this compound), is obtained as a yellow oil. The expected yield is approximately 79.5%.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H).

G start (2S,4S)-N-CBZ-4-hydroxyproline methyl ester reagent Dess-Martin periodinane DCM, rt, 1h start->reagent Oxidation product (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate reagent->product purification Silica Gel Chromatography product->purification Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This chiral building block serves as a crucial starting material for the synthesis of various therapeutic agents. Its rigid pyrrolidine scaffold and stereocenter are key features for designing molecules with specific interactions with biological targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The pyrrolidine moiety is a common feature in many DPP-IV inhibitors, mimicking the proline residue of natural substrates. This compound can be utilized as a precursor for the synthesis of novel DPP-IV inhibitors.

Hypothetical Synthetic Application Workflow:

G start (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate step1 Reductive Amination start->step1 intermediate 4-Amino-pyrrolidine Derivative step1->intermediate step2 Coupling Reaction intermediate->step2 product DPP-IV Inhibitor step2->product

Caption: General synthetic route from the core compound to DPP-IV inhibitors.

Signaling Pathway of DPP-IV Inhibition:

G incretins Incretins (GLP-1, GIP) dpp4 DPP-IV incretins->dpp4 Degradation pancreas Pancreatic β-cells incretins->pancreas Stimulates inactive Inactive Metabolites dpp4->inactive insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Control insulin->glucose inhibitor DPP-IV Inhibitor inhibitor->dpp4 Inhibits

Caption: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.

HIV Integrase Inhibitors

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). The core structure of this compound can be elaborated to synthesize potent HIV integrase inhibitors.

Hypothetical Synthetic Application Workflow:

G start (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate step1 Functional Group Interconversion start->step1 intermediate Modified Pyrrolidine Intermediate step1->intermediate step2 Coupling with Heterocycle intermediate->step2 product HIV Integrase Inhibitor step2->product

Caption: General synthetic route from the core compound to HIV integrase inhibitors.

Signaling Pathway of HIV Integrase Inhibition:

G viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integrase HIV Integrase viral_dna->integrase integration Integration into Host Genome integrase->integration host_dna Host DNA integration->host_dna replication Viral Replication host_dna->replication inhibitor Integrase Inhibitor inhibitor->integrase Inhibits

Caption: Mechanism of action of HIV integrase inhibitors.

Potential as a Scaffold for Histone Deacetylase (HDAC) Inhibitors

While direct evidence for the HDAC inhibitory activity of the title compound is lacking, a study on a closely related benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate has shown good in vitro growth inhibitory potency and HDAC activity. This suggests that the 4-oxopyrrolidine core could serve as a scaffold for the development of novel HDAC inhibitors.

Conclusion

This compound is a versatile and valuable chiral intermediate in the field of medicinal chemistry. Its primary role is as a starting material for the stereoselective synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide has provided essential technical information on its properties, synthesis, and its demonstrated utility in the development of DPP-IV and HIV integrase inhibitors, as well as its potential as a scaffold for HDAC inhibitors. Further research into the derivatization of this compound could lead to the discovery of novel drug candidates for a range of diseases.

References

An In-depth Technical Guide to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that has garnered significant interest in the fields of organic synthesis and pharmaceutical research. As a proline analogue, it serves as a valuable building block in the creation of complex, biologically active molecules and peptidomimetics.[1] Its stereospecific structure is crucial for its biological activity, making it a key intermediate in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the general biological context of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name 1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate[2]
Synonyms (2S)-N-Benzyloxycarbonyl-4-oxoproline methyl ester, (S)-1-(benzyloxycarbonyl)-4-oxoproline methyl ester[1]
CAS Number 16217-15-5[2]
Molecular Formula C₁₄H₁₅NO₅[2]
Molecular Weight 277.27 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density 1.306 g/cm³[2]
Boiling Point 422.1 ± 45.0 °C at 760 mmHg[2]
Flash Point 209.0 ± 28.7 °C[2]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[2]
Refractive Index 1.559[2]
LogP 0.64[2]
SMILES COC(=O)[C@H]1CN(C(=O)OCC2=CC=CC=C2)C(=O)C1[2]
InChI Key XRFKZAWVKVORNI-LBPRGKRZSA-N[2]

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a representative synthesis can be proposed based on established methods for the preparation of similar N-protected 4-oxoproline esters. The synthesis of enantiomerically pure forms of such compounds often involves sophisticated methodologies like asymmetric catalysis or chiral resolution techniques.[1] A common strategy involves the protection of the amino group of a proline derivative, followed by esterification and oxidation of the pyrrolidine ring.

Step 1: N-Protection of (2S,4R)-4-Hydroxyproline

(2S,4R)-4-Hydroxyproline is treated with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like a mixture of water and an organic solvent (e.g., dichloromethane or diethyl ether). This step introduces the benzyloxycarbonyl (Cbz or Z) protecting group onto the nitrogen atom of the pyrrolidine ring.

Step 2: Methyl Esterification

The carboxylic acid group of the N-Cbz protected hydroxyproline is then esterified to form the methyl ester. This can be achieved using various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., hydrochloric acid or thionyl chloride) or by using a milder reagent like diazomethane.

Step 3: Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position of the pyrrolidine ring is oxidized to a ketone. Common oxidizing agents for this transformation include Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane. The reaction is typically carried out in an anhydrous organic solvent at low temperatures to minimize side reactions.

Step 4: Purification

The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography on silica gel.

Biological Activity and Applications

This compound is recognized as a proline analogue.[2] Proline and its derivatives play crucial roles in various biological processes. They are integral components of proteins, particularly collagen, and are involved in cellular metabolism and stress responses.

Due to its structural similarity to proline, this compound is utilized as a key intermediate in the synthesis of peptidomimetics and other bioactive molecules.[1] The stereospecificity of the (S)-configuration is often critical for the desired biological activity of the final products.[1]

While specific signaling pathways directly modulated by this compound are not extensively documented in the available literature, proline metabolism itself is known to be regulated by and to influence key cellular signaling nodes. For instance, proline availability can impact pathways such as the amino acid stress response. It is plausible that, as a proline analogue, this compound could interact with enzymes and receptors involved in these pathways. Preliminary in vitro studies on similar compounds suggest potential inhibitory activity against certain proteases associated with inflammation and oxidative stress.[3]

The primary application of this compound in drug discovery lies in its role as a versatile chiral building block. Its structural features allow for further chemical modifications to fine-tune the properties of the resulting molecules, enhancing their binding affinity and selectivity for specific biological targets.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from (2S,4R)-4-Hydroxyproline.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_final Final Product A (2S,4R)-4-Hydroxyproline B N-Protection (Cbz-Cl, Base) A->B Step 1 C Methyl Esterification (MeOH, Acid) B->C Step 2 E (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate D Oxidation (e.g., Swern) F (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate D->F Purification E->D Step 3

Caption: Synthetic workflow for the target compound.

Conclusion

This compound is a fundamentally important chiral building block with well-defined physicochemical properties. Its value in medicinal chemistry and drug development is underscored by its role as a proline analogue, enabling the synthesis of complex and stereochemically pure bioactive molecules. Further research into its specific biological activities and interactions with cellular signaling pathways will likely unveil new therapeutic applications for compounds derived from this versatile intermediate.

References

Structure and stereochemistry of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential applications of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral proline analogue of significant interest to researchers and professionals in drug development and medicinal chemistry.

Core Structure and Stereochemistry

This compound is a derivative of proline, an amino acid, featuring a pyrrolidine ring with a ketone group at the 4-position. The molecule possesses a single defined stereocenter at the 2-position, designated as (S), which is crucial for its biological activity and its utility as a chiral building block in asymmetric synthesis.[1] The nitrogen atom of the pyrrolidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid at the 2-position is esterified as a methyl ester.

The stereospecific nature of this compound makes it a valuable precursor for the synthesis of complex molecules with high enantioselectivity.[1] The benzyl and methyl ester functional groups offer sites for selective chemical transformations, such as deprotection and further derivatization, while the 4-oxo group provides a handle for nucleophilic additions or reductions to introduce further structural diversity.[1]

structure Chemical Structure of this compound cluster_pyrrolidine Pyrrolidine Ring cluster_substituents Substituents C2 C3 C2->C3 MeOOC Methyl Ester C2->MeOOC (S)-stereocenter C4 C3->C4 C5 C4->C5 Oxo Oxo Group C4->Oxo Ketone N1 C5->N1 N1->C2 Cbz Cbz Group N1->Cbz N-protection

Caption: Molecular scaffold of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₅[2]
Molecular Weight 277.27 g/mol [2]
CAS Number 16217-15-5[2]
Appearance Colorless to light yellow liquid[2]
Density 1.306 g/cm³[2]
Boiling Point 422.1 ± 45.0 °C at 760 mmHg[2]
Flash Point 209.0 ± 28.7 °C[2]
LogP 0.64[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 5[2]
Defined Atom Stereocenter Count 1[2]
InChI Key XRFKZAWVKVORNI-LBPRGKRZSA-N[2]

Synthesis and Experimental Protocols

A proposed multi-step synthesis is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Proposed Synthetic Pathway:

synthesis_workflow Proposed Synthetic Workflow start L-Glutamic Acid step1 Protection of Amine and Carboxylic Acids start->step1 1. Cbz-Cl, MeOH, SOCl2 step2 Dieckmann Condensation step1->step2 2. NaH or NaOEt step3 Hydrolysis and Decarboxylation step2->step3 3. Acidic workup step4 Oxidation of Hydroxyl Group step3->step4 4. Swern or Dess-Martin oxidation product This compound step4->product

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Protection of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) in the presence of a base.

  • Step 2: Dieckmann Condensation: The resulting N-Cbz-L-glutamic acid dimethyl ester undergoes an intramolecular Dieckmann condensation using a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form the 4-methoxycarbonyl-5-oxopyrrolidine ring system.

  • Step 3: Hydrolysis and Decarboxylation: The product from the Dieckmann condensation is subjected to acidic hydrolysis to remove one of the ester groups via decarboxylation, yielding (S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate.

  • Step 4: Oxidation: The secondary alcohol at the 4-position is then oxidized to the corresponding ketone using a mild oxidizing agent, such as Swern oxidation or Dess-Martin periodinane, to afford the final product, this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following table summarizes the expected spectroscopic data based on its structure and data from closely related analogues.

Technique Expected Data
¹H NMR δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 5.2 (s, 2H, -CH₂-Ph), 4.5 (dd, 1H, C2-H), 3.7 (s, 3H, -OCH₃), 3.9-3.6 (m, 2H, C5-H₂), 2.9-2.6 (m, 2H, C3-H₂)
¹³C NMR δ (ppm): 205 (C=O, C4), 172 (C=O, ester), 155 (C=O, carbamate), 136 (Ar-C), 128-127 (Ar-CH), 67 (-CH₂-Ph), 58 (C2), 52 (-OCH₃), 48 (C5), 38 (C3)
IR (cm⁻¹) ~2950 (C-H), ~1750 (C=O, ketone and ester), ~1700 (C=O, carbamate), ~1200 (C-O)
Mass Spec (ESI+) m/z: 278.0974 [M+H]⁺, 300.0793 [M+Na]⁺

Applications in Drug Discovery and Development

This compound serves as a versatile chiral building block for the synthesis of a wide range of biologically active molecules.[1] The pyrrolidine scaffold is a common motif in many pharmaceuticals and natural products. The presence of multiple functional groups allows for the generation of diverse chemical libraries for high-throughput screening.

Derivatives of 4-oxopyrrolidine have been investigated for various therapeutic applications, including as neuroprotective agents and enzyme inhibitors. For instance, some derivatives have shown potential as inhibitors of histone deacetylases (HDACs) or farnesyltransferase.[4] However, specific biological activity and target engagement for the title compound have not been extensively reported in the public domain.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

drug_discovery_workflow Drug Discovery Workflow start This compound step1 Chemical Derivatization start->step1 Scaffold step2 Library of Analogues step1->step2 step3 High-Throughput Screening step2->step3 Biological Assays step4 Hit Identification step3->step4 step5 Lead Optimization step4->step5 Structure-Activity Relationship Studies product Drug Candidate step5->product

Caption: Utilization of the compound in a drug discovery pipeline.

References

Technical Guide: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral pyrrolidine derivative with significant potential in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its established role as a versatile building block in drug discovery. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide discusses the broader context of the pyrrolidine scaffold's importance in developing novel therapeutics.

Chemical Identity and Nomenclature

This compound is a proline analogue that serves as a key intermediate in organic synthesis.[1][2] Its stereospecific structure is crucial for the enantioselective synthesis of complex molecules.[1]

IdentifierValue
Common Name This compound
IUPAC Name 1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate[1]
Alternate IUPAC Names (2S)-4-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-Benzyl 2-Methyl Ester[1]
CAS Number 16217-15-5[1]
Molecular Formula C₁₄H₁₅NO₅[1]
Molecular Weight 277.27 g/mol [1]
InChI Key XRFKZAWVKVORNI-LBPRGKRZSA-N[1]
SMILES O=C(OC([H])([H])C1=C([H])C([H])=C([H])C([H])=C1[H])N1C([H])([H])C(=O)C([H])([H])[C@@]1([H])C(=O)OC([H])([H])[H][1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Appearance Colorless to light yellow liquid/oil[1]
Density 1.306 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 422.1 ± 45.0 °C at 760 mmHg (Predicted)[1]
Flash Point 209.0 ± 28.7 °C (Predicted)[1]
Solubility Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate
LogP 0.64[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from (2S,4S)-N-CBZ-4-hydroxyproline methyl ester.

Materials and Reagents
  • (2S,4S)-N-CBZ-4-hydroxyproline methyl ester

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Experimental Procedure
  • To a solution of (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (20 mL), add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1 v/v).

  • The product, N-Cbz-4-oxo-L-proline methyl ester (this compound), is obtained as a yellow oil.

Expected Yield and Characterization
  • Yield: 0.79 g (79.5%)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H).

Synthesis Workflow Diagram

G Synthesis of this compound A (2S,4S)-N-CBZ-4-hydroxyproline methyl ester C Reaction at Room Temperature (1 hour) A->C Starting Material B Dess-Martin periodinane Dichloromethane (DCM) B->C Reagents D Concentration under reduced pressure C->D Reaction Workup E Silica Gel Column Chromatography (Petroleum ether/Ethyl acetate 5:1) D->E Purification F (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate E->F Final Product

Caption: Workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

This compound is a valuable chiral building block for the development of bioactive compounds and asymmetric catalysts.[1] The pyrrolidine scaffold is a prominent feature in many biologically active molecules and approved drugs, owing to its ability to introduce three-dimensionality and stereochemical complexity.

While specific biological targets and quantitative activity data for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds with a wide range of activities. For instance, derivatives of the 4-oxopyrrolidine core have been investigated as potential histone deacetylase (HDAC) inhibitors. Furthermore, other substituted pyrrolidine derivatives have shown promise as neuroprotective agents and inhibitors of various enzymes.

The structural features of this compound, including the benzyl and methyl ester groups, allow for further chemical modifications to explore structure-activity relationships (SAR) and optimize properties for specific biological targets.[1] Researchers can utilize this intermediate to synthesize libraries of novel compounds for screening against various diseases.

Logical Relationship Diagram for Drug Discovery Application

G Application in Drug Discovery A (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate B Chemical Modification (e.g., nucleophilic substitution, reduction) A->B Starting Material C Library of Novel Pyrrolidine Derivatives B->C Synthesis D Biological Screening (e.g., enzymatic assays, cell-based assays) C->D Screening E Identification of Lead Compounds D->E Hit Identification F Structure-Activity Relationship (SAR) and Optimization E->F Lead Optimization G Drug Candidate F->G Development

Caption: General workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a well-characterized chiral intermediate with established synthetic utility. Its physicochemical properties and a reliable synthesis protocol are readily available, making it an accessible tool for research and development. While direct biological activity data for this specific compound is limited, its structural framework is of high interest in medicinal chemistry. This guide provides the foundational technical information required for its application and underscores its potential as a starting point for the discovery of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.

References

Molecular weight and formula of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Introduction

This compound is a proline derivative, a class of organic compounds that are analogs of the amino acid proline.[1][2] As a member of the pyrrolidine family, this molecule features a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds and natural products. The presence of the 4-oxo group and the dicarboxylate substituents at positions 1 and 2 make it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, biological significance, and potential applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₅NO₅[1][2][3]
Molecular Weight 277.27 g/mol [1][2][3]
CAS Number 16217-15-5[2][3]
Appearance Colorless to light yellow liquid[2][3][4]
Density 1.306 g/cm³[2][3][4]
Boiling Point 422.1 ± 45.0 °C at 760 mmHg[3]
Flash Point 209.0 ± 28.7 °C[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bond Count 5[3]

Biological Context and Drug Development Potential

While specific biological activities for this compound are not extensively detailed in the literature, its structural class—oxopyrrolidine derivatives—is of significant interest in drug development. Amino acid derivatives, in general, have been explored for their potential as ergogenic supplements, which may influence the secretion of anabolic hormones, provide a fuel source during exercise, and support mental performance.[1][2][3]

The broader family of oxopyrrolidine and pyrrolidine dicarboxylate derivatives has been investigated for a wide range of therapeutic applications, highlighting the potential of this chemical scaffold.

  • Anticancer and Antimicrobial Agents: Various 5-oxopyrrolidine derivatives have demonstrated promising in vitro anticancer activity against cell lines like A549 (human lung adenocarcinoma) and selective antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus.[5]

  • Neuroprotective Agents: A series of 1-benzyl-5-oxopyrrolidine derivatives have been designed as neuroprotective agents that act against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[6] These compounds can attenuate Ca²⁺ influx and may target the NR2B-NMDA receptor, showing potential for treating neurodegenerative conditions.[6]

  • Enzyme Inhibitors: Pyrrolidine-based structures are key components of various enzyme inhibitors. For instance, derivatives have been developed as novel histone deacetylase (HDAC) inhibitors[7] and potent, orally bioavailable Factor Xa inhibitors for anticoagulant therapy.[8]

The diverse biological activities of related compounds suggest that this compound is a valuable starting material or intermediate for synthesizing novel therapeutic agents.

cluster_scaffold Core Scaffold cluster_applications Therapeutic Areas of Derivatives A (S)-4-Oxopyrrolidine -1,2-dicarboxylate Core B Anticancer Agents A->B Apoptosis Induction C Neuroprotective Agents A->C NMDA Receptor Modulation D Antimicrobial Agents A->D Targeting MDR Pathogens E Enzyme Inhibitors (e.g., HDAC, Factor Xa) A->E Active Site Binding

Potential therapeutic applications for oxopyrrolidine derivatives.

Experimental Protocols

Below is a generalized workflow for the potential synthesis or modification of such compounds.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., Pyrrolidine Precursors) step1 Key Coupling Reaction (e.g., Amide bond formation using EDCI/HOBt) start->step1 step2 Functional Group Modification / Derivatization step1->step2 purification Purification (e.g., Column Chromatography) step2->purification product Final Product: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate or Derivative purification->product

Generalized workflow for the synthesis of 4-oxopyrrolidine derivatives.

This workflow illustrates a logical progression from starting materials to the final purified product. The "Functional Group Modification" step could involve various standard organic reactions to introduce diversity and tailor the molecule for specific biological targets, such as those described for other pyrrolidone-based compounds.[9]

Conclusion

This compound is a well-characterized chemical entity with significant potential as a scaffold and building block in drug discovery. While direct biological data on this specific molecule is limited, the extensive research into related oxopyrrolidine structures demonstrates their value in developing novel therapeutics for cancer, infectious diseases, and neurological disorders. The established physicochemical properties provide a solid foundation for its use in synthetic chemistry, and generalized protocols offer a clear path for its incorporation into drug development pipelines. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Commercial Availability and Technical Guide for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry and drug discovery. This document serves as a resource for researchers and professionals in the pharmaceutical and biotechnology industries, offering information on suppliers, physicochemical properties, and a representative synthetic protocol.

Introduction

This compound, also known as (S)-1-Benzyloxycarbonyl-4-oxoproline methyl ester, is a chiral pyrrolidine derivative.[1][2] Its stereospecific structure makes it a valuable intermediate for the synthesis of complex, biologically active molecules with high enantioselectivity.[3] This compound is particularly utilized in the development of novel therapeutic agents.[2][3]

Physicochemical Properties

PropertyValueReference
CAS Number 16217-15-5[1][2][3][4][5][6]
Molecular Formula C14H15NO5[2]
Molecular Weight 277.27 g/mol [2][5]
Appearance Colorless to light yellow liquid/oil[2][7][8][]
Boiling Point 422.1 ± 45.0 °C at 760 mmHg[8]
Density 1.306 g/cm³[2][7]
Solubility Soluble in Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate[2]
Storage Recommended storage at -20°C for long-term stability.[7][8]

Commercial Suppliers

This compound is available from a variety of chemical suppliers. While pricing and specific quantities often require a direct inquiry or registration on the supplier's website, the following table summarizes the known vendors of this compound. Purity levels are generally high, with some suppliers explicitly stating ≥95%.

SupplierWebsitePurityAvailable QuantitiesNotes
MedchemExpress--INVALID-LINK--Not specified; High purity impliedInquireFor research use only.[10]
InvivoChem--INVALID-LINK--Not specifiedInquireProline analogue.[8]
Parchem--INVALID-LINK--Not specifiedInquireSpecialty chemical supplier.
BLDpharm--INVALID-LINK--Not specifiedInquireResearch chemical supplier.
TargetMol--INVALID-LINK--Not specifiedInquireFor life science research.[4]
Apollo Scientific--INVALID-LINK--≥95%InquireChemical data available.[11]
ChemicalBook--INVALID-LINK--Not specifiedInquireProvides some physical properties.[1][12]
Felix--INVALID-LINK--Not specified1g, 5g, 25g (Inquire for price)Proline derivative.[5]

Experimental Protocols

Representative Synthesis of N-protected 4-oxo-L-proline Derivatives

A common synthetic route involves the oxidation of a protected 4-hydroxy-L-proline derivative. A Chinese patent (CN104788353A) outlines a method for synthesizing N-Cbz-L-4-oxoproline from L-hydroxyproline, which can be adapted for the methyl ester. The key steps involve:

  • Protection of the Amine: The synthesis typically starts with the protection of the nitrogen atom of a proline derivative, in this case, using a benzyloxycarbonyl (Cbz or Z) group.

  • Oxidation of the Hydroxyl Group: The secondary alcohol at the 4-position of the pyrrolidine ring is then oxidized to a ketone.

Detailed Methodology (Representative)

  • Step 1: N-Benzyloxycarbonyl Protection of 4-Hydroxy-L-proline:

    • trans-4-Hydroxy-L-proline is protected with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

  • Step 2: Esterification:

    • The carboxylic acid of the N-Cbz-4-hydroxy-L-proline is esterified to the methyl ester.

  • Step 3: Oxidation to the Ketone:

    • The N-Cbz-4-hydroxy-L-proline methyl ester is oxidized to the corresponding 4-oxo derivative. Common oxidation reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using reagents like Dess-Martin periodinane or a chromium-based oxidant. A patent (CN104788353A) describes using a hypochlorite solution with a TEMPO catalyst for the oxidation of N-Boc-L-hydroxyproline, which could be adapted for the N-Cbz protected methyl ester.

  • Work-up and Purification:

    • The reaction mixture is typically quenched and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the final product.

Quality Control and Procurement Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development purposes.

Procurement_Workflow cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Select Supplier Select Supplier Request Quotes->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Compound Receive Compound Place Order->Receive Compound Visual Inspection Visual Inspection Receive Compound->Visual Inspection Verify CoA Verify CoA Visual Inspection->Verify CoA Analytical Testing Analytical Testing Verify CoA->Analytical Testing Approve for Use Approve for Use Analytical Testing->Approve for Use Pass Reject and Return Reject and Return Analytical Testing->Reject and Return Fail

Caption: Procurement and Quality Control Workflow for Chemical Reagents.

Synthetic Pathway Overview

The following diagram outlines a plausible synthetic pathway for this compound starting from (2S,4R)-4-Hydroxy-L-proline.

Synthesis_Pathway Start (2S,4R)-4-Hydroxy- L-proline Step1 N-Protection (Cbz-Cl, Base) Start->Step1 Intermediate1 N-Cbz-(2S,4R)-4-Hydroxy- L-proline Step1->Intermediate1 Step2 Esterification (MeOH, Acid) Intermediate1->Step2 Intermediate2 N-Cbz-(2S,4R)-4-Hydroxy- L-proline Methyl Ester Step2->Intermediate2 Step3 Oxidation (e.g., Swern) Intermediate2->Step3 FinalProduct (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Step3->FinalProduct

Caption: Plausible Synthetic Pathway from 4-Hydroxy-L-proline.

References

Safety and Handling Precautions for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. The information herein is compiled from supplier data and extrapolated from the safety profiles of structurally similar compounds. This guide should be used as a supplementary resource to standard laboratory safety practices and professional judgment. All laboratory work should be conducted with a thorough risk assessment for the specific procedures being undertaken.

Introduction

This compound is a proline derivative used in chemical synthesis and drug discovery.[1][2][3] As a novel research chemical, comprehensive safety and toxicological data are not fully established. This guide provides researchers, scientists, and drug development professionals with a summary of the known properties and recommended safety precautions for handling this compound.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is primarily sourced from chemical suppliers.

PropertyValueSource
CAS Number 16217-15-5InvivoChem, ChemicalBook
Molecular Formula C₁₄H₁₅NO₅InvivoChem
Molecular Weight 277.27 g/mol InvivoChem
Appearance Colorless to light yellow liquid/oilInvivoChem, ChemicalBook
Density 1.306 g/cm³ (Predicted)ChemicalBook
Boiling Point 422.1 ± 45.0 °C (Predicted)ChemicalBook
Storage Temperature Sealed in dry, Room Temperature or RefrigeratedChemicalBook, YC-2555 SDS[4]

Hazard Identification and General Precautions

Due to the absence of a specific SDS, the potential hazards of this compound must be inferred from its chemical structure and the known hazards of similar compounds. Structurally related compounds, such as other N-benzyl and pyrrolidine derivatives, may cause skin, eye, and respiratory irritation.[5] It is prudent to handle this compound as potentially hazardous.

General Handling Precautions:

  • Avoid contact with skin and eyes.[4]

  • Avoid inhalation of vapor or mist.[4]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from sources of ignition.[4]

The following diagram illustrates a general workflow for handling research chemicals with unknown hazard profiles.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Select Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_waste->cleanup_dispose

Caption: General workflow for handling research chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure. The following recommendations are based on general laboratory safety standards for handling chemicals of unknown toxicity.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if vapors or aerosols may be generated outside of a fume hood.Prevents inhalation of vapors or mists.

First Aid Measures

The following first aid measures are based on general procedures for chemical exposure and should be followed in case of accidental contact. Medical attention should be sought immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

The following diagram outlines the decision-making process for first aid in the event of an exposure.

G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water (15 min) skin->wash_skin flush_eyes Flush with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth end Seek Immediate Medical Attention fresh_air->end wash_skin->end flush_eyes->end rinse_mouth->end

Caption: First aid decision pathway for chemical exposure.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

ConditionRecommendation
Storage Temperature Store in a tightly sealed container in a dry and well-ventilated place.[4] Recommended storage is at room temperature or refrigerated.
Stability Stable under recommended storage conditions.
Incompatibilities Avoid strong oxidizing agents.

Accidental Release and Disposal

Spill Response:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.

Experimental Protocols

No specific experimental protocols for the handling of this compound were found in the public domain. Researchers should develop their own standard operating procedures (SOPs) based on the intended use, incorporating the safety precautions outlined in this guide and a thorough risk assessment.

Conclusion

While this compound is a valuable compound in research, the lack of a comprehensive and verified Safety Data Sheet necessitates a cautious approach to its handling. By adhering to the general safety principles for research chemicals, utilizing appropriate personal protective equipment, and following the guidance extrapolated from similar compounds, researchers can minimize the risks associated with its use. It is imperative to treat this and all novel compounds as potentially hazardous until proven otherwise.

References

Navigating the Stability of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key proline derivative intermediate in pharmaceutical research and development.[1][2][3][4] Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and performance in sensitive synthetic applications.

This compound is a chiral pyrrolidine derivative valued as a building block in the synthesis of complex bioactive molecules.[2][5] Its structural integrity is paramount for achieving desired stereoselectivity and pharmacological outcomes in drug discovery programs. This document outlines the recommended storage temperatures, handling procedures, and a representative protocol for assessing the long-term stability of this compound.

Recommended Storage Conditions

The stability of this compound is contingent on appropriate storage temperatures and conditions. The compound is typically supplied as a colorless to light yellow liquid.[6] While it is stable at ambient temperatures for short durations, such as during shipping, long-term storage requires controlled environments to prevent degradation.[6]

For the pure, undissolved compound, storage at -20°C is recommended.[1][6] When in solvent, more stringent conditions are advised, with a recommended temperature of -80°C to ensure stability over several months.[1][6] It is imperative to store the compound in a tightly sealed container in a dry, well-ventilated area to protect it from moisture and atmospheric contaminants.[5][7][8]

A summary of the recommended storage conditions is provided in the table below:

FormStorage TemperatureRecommended DurationNotes
Pure Compound Room TemperatureShort-term (days)Acceptable for transient periods like shipping.[6][9]
4°CUp to 2 yearsFor intermediate-term storage.[6]
-20°CUp to 3 yearsRecommended for long-term storage of the neat material.[1][6]
In Solvent -20°CUp to 1 monthFor working solutions requiring frequent access.[6]
-80°CUp to 6 monthsOptimal for long-term storage of stock solutions.[1][6]

Handling and Safety Precautions

Proper handling of this compound is essential for user safety and to maintain the integrity of the compound. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[7][10]

Direct contact with skin and eyes should be avoided.[7][11] In case of accidental contact, the affected area should be flushed immediately with copious amounts of water.[10] It is also recommended to avoid the formation of aerosols or mists during handling.[5]

The following diagram illustrates the recommended workflow for the receipt, handling, and storage of this compound:

G cluster_receipt Receiving cluster_handling Handling & Preparation cluster_storage Storage cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) inspect->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood aliquot Aliquot for Immediate Use or Prepare Stock Solution fume_hood->aliquot short_term Short-Term Storage (Pure Form, 4°C) aliquot->short_term If using soon long_term_pure Long-Term Storage (Pure Form, -20°C) aliquot->long_term_pure Long-term neat long_term_solvent Long-Term Storage (In Solvent, -80°C) aliquot->long_term_solvent Long-term solution dispose Dispose of Waste According to Institutional Guidelines short_term->dispose long_term_pure->dispose long_term_solvent->dispose

Recommended workflow for handling and storage.

Experimental Protocol for Stability Assessment

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a general protocol for a stability-indicating assay can be established based on standard pharmaceutical practices. This typically involves subjecting the compound to stress conditions and monitoring its purity over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To assess the stability of this compound under accelerated storage conditions and develop a stability-indicating analytical method.

Methodology:

  • Reference Standard Preparation: A well-characterized, high-purity batch of the compound is designated as the reference standard. A stock solution is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Forced Degradation Studies: The compound is subjected to various stress conditions to induce degradation. This helps in identifying potential degradation products and ensures the analytical method can separate them from the parent compound. Typical stress conditions include:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • HPLC Method Development: A reverse-phase HPLC method with UV detection is developed to separate the parent compound from any degradation products. Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile/water gradient), pH, and detection wavelength.

  • Accelerated Stability Study: Samples of the compound are stored at accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 1, 3, and 6 months).[1]

  • Sample Analysis: At each time point, the stored samples are analyzed by the validated HPLC method. The peak area of the parent compound is compared to that of the reference standard to determine the remaining purity. Any degradation products are also quantified.

The following diagram illustrates the logical flow of a stability assessment study:

G cluster_setup Study Setup cluster_stress Forced Degradation cluster_method_dev Method Development cluster_stability Accelerated Stability Testing start Obtain High-Purity Compound ref_std Prepare Reference Standard start->ref_std acid Acid Hydrolysis ref_std->acid base Base Hydrolysis ref_std->base oxidation Oxidation ref_std->oxidation thermal Thermal Stress ref_std->thermal hplc_dev Develop Stability-Indicating HPLC Method acid->hplc_dev base->hplc_dev oxidation->hplc_dev thermal->hplc_dev hplc_val Validate HPLC Method (Specificity, Linearity, Accuracy) hplc_dev->hplc_val store_samples Store Samples at 40°C / 75% RH hplc_val->store_samples tp1 Time Point 1 (e.g., 1 Month) store_samples->tp1 tp2 Time Point 2 (e.g., 3 Months) tp1->tp2 analyze Analyze Samples by HPLC tp1->analyze tp3 Time Point 3 (e.g., 6 Months) tp2->tp3 tp2->analyze tp3->analyze report Report Purity and Degradation Profile analyze->report

Logical workflow for a stability assessment study.

By adhering to the storage and handling guidelines outlined in this document, researchers and drug development professionals can ensure the long-term viability and reliability of this compound in their scientific endeavors. The provided experimental framework for stability assessment offers a robust approach to further characterize the stability profile of this important synthetic intermediate.

References

Determining the Solubility Profile of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining the solubility of the proline derivative, (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, in a range of common laboratory solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines the requisite experimental protocols and data presentation structures to enable researchers to generate and report this critical physicochemical property. Understanding the solubility of this compound is a fundamental prerequisite for its application in chemical synthesis, purification, formulation, and various biological assays.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₅[1]
Molecular Weight277.27 g/mol [1][2]
AppearanceColorless to light yellow liquid[1]
Density1.306 g/cm³[1][2][3]
LogP0.64[1]

The positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to exhibit better solubility in organic solvents compared to aqueous media.

Experimental Protocol for Solubility Determination

A common and effective method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard for its simplicity and reliability.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide) of high purity.

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation can be used to facilitate phase separation.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Data Presentation: Solubility Profile

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide25[Experimental Value][Calculated Value]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Compound to Vials B Add Known Volume of Solvents A->B C Agitate at Constant Temperature B->C D Phase Separation (Settle/Centrifuge) C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Solubility Determination Workflow

This comprehensive approach will enable researchers to generate the necessary solubility data for this compound, facilitating its effective use in research and development.

References

An In-depth Technical Guide to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that serves as a crucial building block in the asymmetric synthesis of various pharmaceutical agents. Its rigid, stereochemically defined structure makes it an invaluable intermediate for creating complex, biologically active molecules with high enantioselectivity. This technical guide provides a comprehensive review of the available literature on its synthesis, physicochemical properties, and notable applications in the development of novel therapeutics, particularly in the areas of diabetes and viral infections.

Physicochemical Properties

This compound is a colorless to light yellow oil.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₅[1]
Molecular Weight 277.27 g/mol [1]
CAS Number 16217-15-5[1]
Appearance Colorless to light yellow liquid/oil[1][2]
Density 1.306 ± 0.06 g/cm³[1][2]
Boiling Point 422.1 ± 45.0 °C at 760 mmHg[1][2]
Flash Point 209.0 ± 28.7 °C[1]
Solubility Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate[2]
Storage Sealed in dry, Room Temperature[2]

Synthesis

The most commonly cited method for the synthesis of this compound involves the oxidation of the corresponding 4-hydroxyproline derivative.

Experimental Protocol: Synthesis from (2S,4S)-N-CBZ-4-hydroxyproline methyl ester[2]

Reaction Scheme:

G reactant (2S,4S)-N-CBZ-4-hydroxyproline methyl ester product (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate reactant->product Oxidation reagent Dess-Martin periodinane reagent->product solvent Dichloromethane (DCM) solvent->product

Caption: Oxidation of (2S,4S)-N-CBZ-4-hydroxyproline methyl ester.

Procedure:

  • To a solution of (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (DCM, 20 mL), add Dess-Martin periodinane (3.0 g, 7.1 mmol) in portions.

  • Stir the reaction mixture at room temperature for 1.0 hour.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1, v/v) to yield the product.

Quantitative Data:

ProductYieldAppearance¹H NMR Data (400 MHz, CDCl₃) δ (ppm)
This compound79.5%Yellow oil7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H)

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various bioactive molecules, leveraging its chiral scaffold to impart specific stereochemistry to the final compounds.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

This compound is utilized in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2] The pyrrolidine core serves as a scaffold to which other functional groups are attached to achieve potent and selective inhibition of the DPP-IV enzyme.

HIV Integrase Inhibitors

This compound is also employed in the synthesis of (hydroxy)(carbamoyl)pyrimidinones, which are potent and orally bioavailable HIV integrase inhibitors.[2] The stereocenter of the pyrrolidine ring is crucial for the proper orientation of the pharmacophoric groups that interact with the active site of the HIV integrase enzyme.

The general workflow for the application of this molecule in drug discovery is outlined below.

G start (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate sub Further Synthetic Modifications (e.g., reduction, amination, coupling) start->sub dpp4 DPP-IV Inhibitors sub->dpp4 hiv HIV Integrase Inhibitors sub->hiv drug_dev Preclinical & Clinical Development dpp4->drug_dev hiv->drug_dev

Caption: General workflow for drug discovery applications.

Conclusion

This compound is a synthetically versatile and valuable chiral building block for the development of new pharmaceuticals. Its well-defined stereochemistry and functional handles allow for the construction of complex molecular architectures with high precision. The detailed synthetic protocol and physicochemical data provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity and application in the synthesis of other classes of bioactive molecules is an active area of research with the potential for significant contributions to medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note: Synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate from L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the multi-step synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a valuable proline derivative, commencing from the readily available and chiral starting material, L-proline.[1] The synthetic route involves three key transformations: N-protection of the proline amine with a benzyloxycarbonyl (Cbz) group, subsequent oxidation of the pyrrolidine ring at the C-4 position to introduce a ketone functionality, and finally, esterification of the carboxylic acid to afford the target methyl ester. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, providing comprehensive experimental procedures, data presentation, and a visual representation of the synthetic workflow.

Introduction

Proline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and complex molecules due to their unique conformational constraints.[2][3] The 4-oxo-pyrrolidine-2-carboxylic acid scaffold, in particular, serves as a versatile intermediate for the preparation of various biologically active compounds, including enzyme inhibitors and peptide mimetics.[4][5] The synthesis described herein provides a reliable method for accessing the N-Cbz and methyl ester protected form of (S)-4-oxoproline, which is primed for further chemical modifications.

Overall Synthetic Scheme

The synthesis of this compound from L-proline is accomplished through the following three-step sequence:

  • Step 1: Synthesis of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

  • Step 2: Synthesis of (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (N-Cbz-4-oxo-L-proline)

  • Step 3: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

This procedure outlines the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz) group.

Materials:

  • L-proline

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-proline in an aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath.

  • To the cooled solution, add benzyl chloroformate and a solution of sodium hydroxide simultaneously at a rate that maintains the temperature below 5 °C and the pH between 9 and 10.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, which will cause the product to precipitate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline as a white solid or a viscous oil.[6][7]

Step 2: Synthesis of (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (N-Cbz-4-oxo-L-proline)

This step involves the oxidation of the C-4 position of the N-Cbz-L-proline. While direct oxidation of proline can be challenging, a common route involves the oxidation of a 4-hydroxyproline derivative.[8][9] For the purpose of this protocol starting from L-proline, a method for direct oxidation or a two-step hydroxylation/oxidation is implied. A common method for the oxidation of N-acyl proline derivatives involves reagents such as ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄).

Materials:

  • (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile

  • Water

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dissolve N-Cbz-L-proline in a mixture of acetonitrile, water, and carbon tetrachloride.

  • Add a catalytic amount of Ruthenium(III) chloride hydrate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium periodate portion-wise over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding isopropanol to consume any excess oxidant.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and wash it successively with water, a saturated solution of sodium bicarbonate, and a 10% solution of sodium thiosulfate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-4-oxo-L-proline.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step is the esterification of the carboxylic acid group of N-Cbz-4-oxo-L-proline to yield the target compound.

Materials:

  • (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (N-Cbz-4-oxo-L-proline)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend N-Cbz-4-oxo-L-proline in anhydrous methanol in a round-bottom flask and cool the mixture to 0 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

StepStarting MaterialProductReagentsSolventTypical Yield (%)
1L-proline(S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acidBenzyl chloroformate, NaOHDioxane/Water85-95
2(S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid(S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acidRuCl₃, NaIO₄Acetonitrile/Water/CCl₄50-70
3(S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acidThis compoundThionyl chloride, MethanolMethanol80-90

Visualization of the Synthetic Workflow

Synthesis_Workflow L_Proline L-proline N_Cbz_Proline (S)-1-(benzyloxycarbonyl)pyrrolidine- 2-carboxylic acid L_Proline->N_Cbz_Proline Step 1: N-Protection (Cbz-Cl, NaOH) N_Cbz_4_oxo_Proline (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine- 2-carboxylic acid N_Cbz_Proline->N_Cbz_4_oxo_Proline Step 2: Oxidation (RuCl₃, NaIO₄) Target_Molecule (S)-1-Benzyl 2-methyl 4-oxopyrrolidine- 1,2-dicarboxylate N_Cbz_4_oxo_Proline->Target_Molecule Step 3: Esterification (MeOH, SOCl₂)

Caption: Synthetic workflow for this compound.

References

Asymmetric Synthesis of Chiral Pyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral pyrrolidine derivatives, focusing on an organocatalytic approach. The pyrrolidine scaffold is a crucial structural motif in a vast number of pharmaceuticals and natural products.[1][2] The ability to synthesize these compounds with high enantiomeric purity is therefore of paramount importance in drug discovery and development.[3][4]

Application Highlight: Organocatalytic Asymmetric Michael Addition for the Synthesis of Bioactive γ-Aminobutyric Acid (GABA) Analogues

Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers and their derivatives, have proven to be highly effective in promoting enantioselective transformations.[5][6] A prominent application is the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes.[7][8] This reaction is a powerful tool for the construction of chiral γ-nitro aldehydes, which are versatile intermediates that can be readily converted into valuable bioactive molecules, including derivatives of γ-aminobutyric acid (GABA).[7]

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its analogues, such as (R)-baclofen (a muscle relaxant), (S)-pregabalin (an anticonvulsant), and (R)-phenibut (an anxiolytic), are clinically important drugs.[7] The organocatalytic synthesis of chiral pyrrolidines provides an efficient pathway to these therapeutic agents.

Featured Compound: Chiral cis-2,5-Disubstituted Pyrrolidine Organocatalyst

This application note focuses on the use of a chiral cis-2,5-disubstituted pyrrolidine organocatalyst for the enantioselective Michael addition of nitromethane to various α,β-unsaturated aldehydes.[7][9] This class of catalysts has demonstrated excellent yields and high enantioselectivities in these reactions.[7][9]

Data Presentation: Catalyst Performance in Asymmetric Michael Addition

The following table summarizes the performance of a chiral cis-2,5-disubstituted pyrrolidine organocatalyst in the asymmetric Michael addition of nitromethane to a range of α,β-unsaturated aldehydes. The reaction consistently yields the corresponding γ-nitro aldehydes with high yields and enantiomeric excess (ee).

Entryα,β-Unsaturated Aldehyde (Substrate)ProductYield (%)ee (%)
1Cinnamaldehyde4-nitro-3-phenylbutanal91>99
2(E)-3-(4-chlorophenyl)acrylaldehyde3-(4-chlorophenyl)-4-nitrobutanal9299
3(E)-3-(4-methoxyphenyl)acrylaldehyde3-(4-methoxyphenyl)-4-nitrobutanal85>99
4(E)-3-(2-chlorophenyl)acrylaldehyde3-(2-chlorophenyl)-4-nitrobutanal88>99
5(E)-3-(thiophen-2-yl)acrylaldehyde4-nitro-3-(thiophen-2-yl)butanal8999
6(E)-hex-2-enal4-nitroheptanal7598
7(E)-5-methylhex-2-enal6-methyl-4-nitroheptanal5196

Data sourced from reference[7]. Conditions: α,β-unsaturated aldehyde, nitromethane, 10 mol% catalyst, 20 mol% benzoic acid in a solvent at a specified temperature.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes

This protocol is adapted from the work of Zhang et al.[7]

Materials:

  • Chiral cis-2,5-disubstituted pyrrolidine organocatalyst (e.g., as synthesized in[7])

  • α,β-Unsaturated aldehyde

  • Nitromethane

  • Benzoic acid

  • Anhydrous solvent (e.g., Toluene or MeOH)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral cis-2,5-disubstituted pyrrolidine organocatalyst (0.02 mmol, 10 mol%).

  • Add benzoic acid (0.04 mmol, 20 mol%).

  • Add the anhydrous solvent (400 µL).

  • Add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.).

  • Add nitromethane (0.4 mmol, 2.0 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.

Protocol for the Synthesis of a Highly Functionalized Chiral Pyrrolidine from a Michael Adduct

This protocol outlines the conversion of the γ-nitro aldehyde product into a polysubstituted pyrrolidine derivative, based on the methodology described by Ruiz et al.[10]

Materials:

  • Enantioenriched γ-nitro aldehyde (from Protocol 1)

  • Zinc dust

  • Aqueous HCl

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the enantioenriched γ-nitro aldehyde in a suitable solvent such as methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc dust in portions, followed by the slow addition of aqueous HCl while maintaining the temperature at 0 °C. This step facilitates the chemoselective reduction of the nitro group to an amine.

  • Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion of the reduction, the intermediate amino aldehyde will undergo spontaneous intramolecular cyclization to form a cyclic imine (dihydropyrrole).

  • To this crude mixture, add sodium borohydride (NaBH₄) in portions at 0 °C to reduce the imine.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the highly functionalized chiral pyrrolidine.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Reductive Cyclization start α,β-Unsaturated Aldehyde + Nitromethane reaction1 Michael Addition start->reaction1 catalyst Chiral Pyrrolidine Organocatalyst catalyst->reaction1 product1 Enantioenriched γ-Nitro Aldehyde reaction1->product1 reaction2 Nitro Reduction & Intramolecular Cyclization product1->reaction2 reductant Zn / HCl reductant->reaction2 intermediate Cyclic Imine Intermediate reaction2->intermediate reaction3 Imine Reduction intermediate->reaction3 reductant2 NaBH₄ reductant2->reaction3 product2 Chiral Polysubstituted Pyrrolidine reaction3->product2 gaba_signaling cluster_neuron GABAergic Synapse cluster_drug Pharmacological Intervention presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft gaba_release gaba_vesicle->gaba_release Action Potential gaba_receptor GABA Receptor gaba_release->gaba_receptor GABA cl_channel Cl⁻ Channel Opening gaba_receptor->cl_channel inhibition Neuronal Inhibition cl_channel->inhibition Cl⁻ Influx inhibition->postsynaptic drug Synthesized GABA Analogue (e.g., Baclofen, Pregabalin) drug_action Modulates GABAergic Transmission drug->drug_action drug_action->gaba_receptor Acts on Receptor or related targets

References

Application Notes: Xanthohumol as a Key Intermediate in the Synthesis of a Potent Anticancer Bioactive Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of intermediates in the biosynthesis of flavonoids and other bioactive compounds.[1][2] Their versatile chemical structure allows for a wide range of modifications, making them privileged scaffolds in medicinal chemistry for the development of novel therapeutic agents.[2] One such prominent chalcone is Xanthohumol (XN), a prenylated flavonoid found in the hop plant (Humulus lupulus).[3] Xanthohumol has garnered substantial interest due to its potent anticancer properties, acting on various signaling pathways to inhibit cancer cell proliferation and induce apoptosis.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of chalcone intermediates in the synthesis of Xanthohumol and outlines its mechanism of action in cancer cells.

Data Presentation

Table 1: Summary of Synthetic Yields for Xanthohumol
Step No.ReactionStarting MaterialProductYield (%)Reference
1-5Multi-step synthesisNaringeninIsoxanthohumol~32% (for 5 steps)[9]
6Chromanone ring-openingIsoxanthohumolXanthohumol72%[9]
Overall Total Synthesis Naringenin Xanthohumol ~23% [9]
Alt. OverallTotal SynthesisPhloracetophenoneXanthohumol10%[10][11]
Table 2: Spectroscopic Data for Synthesized Xanthohumol
Spectroscopic MethodDataReference
¹H-NMR (700 MHz, CD₃OD)δ (ppm): 7.79 (d, J = 15.5 Hz, 1H), 7.66 (d, J = 15.5 Hz, 1H), 7.51–7.46 (m, 2H), 6.85–6.79 (m, 2H), 6.01 (s, 1H), 5.22–5.18 (m, 1H), 3.23 (d, J = 7.0 Hz, 2H), 1.76 (s, 3H), 1.65 (s, 3H)[9]
¹³C-NMR (100 MHz, CD₃OD)δ (ppm): 194.3, 166.3, 163.8, 162.6, 161.1, 143.4, 131.5, 131.4, 128.7, 126.1, 124.4, 117.0, 109.6, 106.7, 91.9, 26.1, 22.4, 18.0[9]
IR (neat, cm⁻¹)3302, 2915, 1521, 1439, 1337, 1213, 1157, 1098, 830[9]
Elemental Analysis Calculated for C₂₁H₂₂O₅: C, 70.57; H, 7.05. Found: C, 70.55; H, 6.97.[9]

Experimental Protocols

Protocol 1: Total Synthesis of Xanthohumol from Naringenin

This protocol outlines a six-step synthesis of Xanthohumol starting from the readily available flavonoid, naringenin.[9]

Step 1-5: Synthesis of Isoxanthohumol (Intermediate)

A multi-step synthesis is employed to convert naringenin to the key intermediate, isoxanthohumol. This involves selective esterification, O-alkylation under Mitsunobu conditions, a catalytic Claisen rearrangement to introduce the prenyl group, alkylation of a phenolic hydroxyl group, and subsequent basic hydrolysis of the esters.[9]

Step 6: Synthesis of Xanthohumol via Chromanone Ring-Opening

This final step involves the conversion of isoxanthohumol to Xanthohumol through a base-promoted chromanone ring-opening.

  • Materials:

    • Isoxanthohumol

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • N,N-Dimethylformamide (DMF)

    • Dilute Hydrochloric Acid (HCl) for workup

  • Procedure:

    • Dissolve isoxanthohumol in DMF in a round-bottom flask.

    • Add DBU to the solution.

    • Heat the reaction mixture to 70 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a mild acidic workup using dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Xanthohumol.

Protocol 2: General Claisen-Schmidt Condensation for Chalcone Synthesis

The core structure of Xanthohumol is a chalcone, which is typically synthesized via a Claisen-Schmidt condensation. This general protocol illustrates the key reaction to form the chalcone backbone.

  • Materials:

    • A substituted acetophenone (e.g., Phloracetophenone derivative)

    • A substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

    • Base catalyst (e.g., NaOH or KOH)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • Dissolve the substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of the base catalyst (e.g., 50% KOH) to the stirred mixture.

    • Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

    • The precipitated chalcone product is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

G cluster_synthesis Synthetic Pathway to Xanthohumol cluster_chalcone_synthesis Core Chalcone Synthesis Naringenin Naringenin Intermediate Multi-step Conversion (Esterification, Prenylation, etc.) Naringenin->Intermediate Steps 1-5 Isoxanthohumol Isoxanthohumol Intermediate->Isoxanthohumol Xanthohumol Xanthohumol Isoxanthohumol->Xanthohumol Step 6: Base-promoted Ring Opening Acetophenone Substituted Acetophenone Chalcone Chalcone (α,β-unsaturated ketone) Acetophenone->Chalcone Base (e.g., KOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Claisen-Schmidt Condensation G cluster_pathways Anticancer Signaling Pathways of Xanthohumol in Prostate Cancer Cells Xanthohumol Xanthohumol ROS ↑ ROS Production Xanthohumol->ROS Notch1 Notch1 Signaling Xanthohumol->Notch1 NFkB NF-κB Pathway Xanthohumol->NFkB Apoptosis Apoptosis Induction Xanthohumol->Apoptosis Caspase3 Caspase-3 Activation ROS->Caspase3 triggers GSDME GSDME Cleavage Caspase3->GSDME Caspase3->Apoptosis mediates Pyroptosis Pyroptosis (Pro-inflammatory Cell Death) GSDME->Pyroptosis Proliferation Cell Proliferation Inhibition Notch1->Proliferation leads to NFkB->Proliferation leads to

References

Application Notes and Protocols: High-Throughput Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a primary factor in the failure of targeted cancer therapies. Understanding the genetic basis of resistance is crucial for the development of more robust and durable treatment strategies, including rational combination therapies.[1] Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss-of-function confers resistance to therapeutic compounds.[1][2] This technology utilizes a pooled library of single-guide RNAs (sgRNAs) to create a population of cells, each with a specific gene knockout.[2] By applying selective pressure with a drug of interest, cells harboring knockouts that confer resistance will survive and become enriched in the population.[1] Subsequent deep sequencing of the sgRNA cassette allows for the identification of these enriched genes, providing valuable insights into resistance mechanisms.[3]

These application notes provide a detailed framework for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes that mediate resistance to the BRAF V600E inhibitor, vemurafenib, in melanoma cells. The protocols and data presented herein are based on established methodologies and serve as a guide for researchers aiming to leverage this technology in their own drug development pipelines.[4][5]

Data Presentation: Vemurafenib Resistance Screen

The following tables summarize the key parameters and representative data from a genome-wide CRISPR-Cas9 knockout screen designed to identify genes conferring resistance to vemurafenib in the A375 human melanoma cell line.[1][4]

Table 1: Key Parameters of the Genome-wide CRISPR-Cas9 Screen

ParameterDescription / ValueReference
Cell Line A375 (Human melanoma, BRAF V600E mutant)[1][4]
CRISPR Library GeCKOv2 or Brunello (Pooled lentiviral sgRNA library targeting the human genome)[4][5]
Cas9 Expression Stable expression in the A375 cell line[1]
Screen Type Positive Selection (enrichment of resistance-conferring knockouts)[5]
Drug Treatment 2 µM Vemurafenib[1][4]
Control DMSO (Vehicle)[1]
Screen Duration 14 Days[1][4]
Readout Next-Generation Sequencing (NGS) of sgRNA abundance[3]
Data Analysis MAGeCK or similar algorithm to determine gene-level enrichment[5][6]

Table 2: Top Gene Hits Conferring Vemurafenib Resistance

Gene SymbolDescriptionLog2 Fold Change (Enrichment)p-value
NF1 Neurofibromin 14.8< 0.001
MED12 Mediator complex subunit 124.5< 0.001
NF2 Neurofibromin 2 (Merlin)4.2< 0.001
CUL3 Cullin 33.9< 0.005
STK11 Serine/threonine kinase 11 (LKB1)3.7< 0.005
KEAP1 Kelch-like ECH-associated protein 13.5< 0.01
PTEN Phosphatase and tensin homolog3.2< 0.01

Note: The data presented in Table 2 is a representative summary compiled from typical outcomes of such screens and is intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of a pooled CRISPR-Cas9 screen with a RAF inhibitor.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TFs Transcription Factors ERK->TFs Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TFs->Gene_Expression

RAF/MEK/ERK Signaling Pathway Inhibition

CRISPR_Screen_Workflow cluster_library Library Preparation & Transduction cluster_screening Selection & Screening cluster_analysis Data Analysis sgRNA_Library Pooled sgRNA Library (Lentiviral) Transduction Lentiviral Transduction (Low MOI) sgRNA_Library->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Cell_Line Cas9-expressing Melanoma Cell Line (e.g., A375) Cell_Line->Transduction Day0 Collect Baseline (Day 0) Selection->Day0 Treatment Treat with Vemurafenib (e.g., 2 µM) or DMSO (Control) Selection->Treatment Harvest Harvest Cells & Extract Genomic DNA Day0->Harvest Culture Culture for 14 days Treatment->Culture Culture->Harvest NGS NGS to quantify sgRNA abundance Harvest->NGS Hits Identify enriched sgRNAs (Gene Hits) NGS->Hits

Pooled CRISPR-Cas9 Screening Workflow

Experimental Protocols

This section provides a detailed methodology for a pooled, positive-selection CRISPR-Cas9 knockout screen to identify genes that confer resistance to vemurafenib.

Lentiviral Library Production
  • Plasmid Amplification : Transform the pooled sgRNA library plasmid (e.g., GeCKOv2) into electrocompetent E. coli. Plate on carbenicillin-containing LB agar plates to select for transformants. Scrape colonies and purify the plasmid DNA using a maxi- or mega-scale plasmid purification kit.[7]

  • Cell Seeding : Seed HEK293T cells in 15 cm plates. The cells should be approximately 70-80% confluent at the time of transfection.[8]

  • Transfection : Co-transfect the HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.[8]

  • Virus Harvest : Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral aliquots can be stored at -80°C.[8]

  • Viral Titer Determination : Determine the viral titer by transducing the target cells (A375-Cas9) with serial dilutions of the viral supernatant and selecting with an appropriate antibiotic (e.g., puromycin). Calculate the multiplicity of infection (MOI).

CRISPR-Cas9 Library Screening
  • Cell Transduction : Transduce a sufficient number of A375-Cas9 cells with the lentiviral sgRNA library at a low MOI (0.3-0.4) to ensure that most cells receive a single sgRNA.[4] This step should be performed in multiple replicates.

  • Antibiotic Selection : Two days post-transduction, begin selection with puromycin to eliminate non-transduced cells. Maintain the selection for 7 days.[4]

  • Baseline Cell Collection (Day 0) : After selection is complete, harvest a representative population of cells. This will serve as the "Day 0" or initial reference population.[8] A minimum of 300-500 cells per sgRNA in the library should be collected to ensure adequate library representation.[5]

  • Drug Treatment : Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with 2 µM vemurafenib.[1][4]

  • Cell Culture and Passaging : Culture the cells for 14 days.[4] Passage the cells as required, ensuring that the cell count does not fall below a level that would compromise library representation (maintain >500-fold coverage).[1] For the treatment arm, replenish the medium with fresh vemurafenib every 3-4 days to maintain selective pressure.[1]

  • Final Cell Harvest : At the end of the 14-day screen, harvest cell pellets from both the DMSO and vemurafenib arms for genomic DNA extraction.

sgRNA Abundance Analysis
  • Genomic DNA Extraction : Extract genomic DNA from the Day 0 and final timepoint pellets using a commercial kit suitable for large cell numbers.[7]

  • sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and unique barcodes for each sample.[9]

  • Next-Generation Sequencing (NGS) : Pool the barcoded PCR amplicons and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NextSeq).

  • Data Analysis :

    • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.

    • Calculate the log2 fold change (LFC) of each sgRNA's abundance in the vemurafenib-treated sample relative to the DMSO-treated sample (or Day 0 sample).[3]

    • Use statistical methods like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes whose corresponding sgRNAs are significantly enriched, indicating a role in conferring resistance.[5][6]

Hit Validation
  • Individual Gene Knockout : Select top candidate genes from the screen for individual validation. Generate individual knockout cell lines for each candidate gene in A375-Cas9 cells using 2-3 unique sgRNAs per gene.[1]

  • Confirmation of Knockout : Confirm gene knockout at the protein level via Western blot or at the genomic level by Sanger sequencing of the target locus to detect insertions/deletions (indels).[1]

  • Functional Assays : Perform cell viability or proliferation assays (e.g., MTS or colony formation assays) on the individual knockout cell lines in the presence of varying concentrations of vemurafenib to confirm their resistant phenotype.

Conclusion

CRISPR-Cas9 library screening is an indispensable tool in modern drug discovery, offering a systematic and unbiased approach to interrogate gene function.[2] By enabling the identification of genes that modulate drug sensitivity and resistance, these screens provide a powerful platform for validating novel drug targets, understanding mechanisms of action, and discovering rational combination therapies.[10][11] The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to harness the full potential of this transformative technology in the development of the next generation of pharmaceutical compounds.

References

The Role of Peptidomimetics in Medicinal Chemistry: Synthesis, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Peptidomimetics are a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents.[1][2][3] While peptides play crucial roles in a vast array of biological processes and exhibit high potency and selectivity, their clinical utility is often hampered by poor metabolic stability, low oral bioavailability, and rapid clearance.[2][4][5] Peptidomimetics are small, non-peptide molecules designed to mimic the three-dimensional structure and biological activity of a natural peptide.[1][6] By introducing strategic modifications, researchers can develop drug candidates with enhanced pharmacokinetic properties, such as improved resistance to enzymatic degradation and better cell permeability, while retaining the desired therapeutic effect.[4][7][8] This application note provides an overview of the synthesis of peptidomimetics, their applications in drug discovery, and detailed protocols for their preparation.

The Advantages of Peptidomimetics in Drug Discovery

The design and synthesis of peptidomimetics are driven by the need to create more "drug-like" molecules. Key advantages over their peptide counterparts include:

  • Enhanced Stability: Modifications to the peptide backbone, such as the introduction of non-natural amino acids or altered amide bonds, confer resistance to proteolytic enzymes, leading to a longer half-life in vivo.[1][7]

  • Improved Bioavailability: Peptidomimetics can be designed to have better absorption and distribution properties, allowing for more convenient routes of administration, including oral delivery.[1][7]

  • Increased Receptor Affinity and Selectivity: By constraining the conformational flexibility of the molecule, peptidomimetics can be tailored to bind to their biological targets with higher affinity and specificity, potentially reducing off-target effects.[1][7]

  • Access to New Chemical Space: The structural diversity of peptidomimetics allows for the exploration of novel chemical scaffolds that can interact with biological targets in unique ways.[1]

Applications in Medicinal Chemistry

Peptidomimetics have emerged as a versatile tool in the development of novel therapeutics for a wide range of diseases. Their ability to mimic the structure of bioactive peptides makes them particularly well-suited for targeting protein-protein interactions, which are often challenging for traditional small molecules.[1][6]

Key therapeutic areas where peptidomimetics have shown significant promise include:

  • Oncology: Anticancer peptidomimetics can be designed to mimic the interactions that trigger apoptosis (programmed cell death) in cancer cells.[6]

  • Infectious Diseases: Peptidomimetics are being developed as novel antimicrobial agents that can overcome resistance to conventional antibiotics.

  • Inflammatory and Autoimmune Diseases: By mimicking the structure of peptides involved in inflammatory pathways, peptidomimetics can be used to modulate the immune response.[7]

  • Metabolic Disorders: Peptidomimetics are being investigated for the treatment of diseases such as diabetes and obesity by mimicking the action of hormones and other signaling molecules.

  • Neurological Disorders: The ability of some peptidomimetics to cross the blood-brain barrier opens up possibilities for treating a variety of central nervous system disorders.

Synthesis of Peptidomimetics

Solid-phase synthesis is a widely employed and powerful technique for the preparation of peptidomimetics, offering advantages such as ease of purification and the potential for automation.[9][10] The choice of solid support is crucial, with 2-chlorotrityl chloride (2-CTC) resin being a popular option due to its acid-labile nature, which allows for mild cleavage of the synthesized compound while preserving sensitive functional groups.[11]

The general workflow for the solid-phase synthesis of a peptidomimetic involves several key steps:

  • Resin Preparation and Swelling: The resin is swelled in a suitable solvent to ensure the accessibility of reactive sites.[11]

  • Loading of the First Building Block: The first amino acid or other building block is attached to the resin.[11]

  • Chain Elongation: The peptidomimetic chain is extended through iterative cycles of deprotection and coupling of subsequent building blocks.[11]

  • Cleavage from the Resin: The synthesized peptidomimetic is cleaved from the solid support.[11]

  • Purification and Analysis: The crude product is purified, typically using high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by analytical techniques such as mass spectrometry.[11]

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_purification Cleavage and Purification start Start: 2-CTC Resin swell Resin Swelling (DCM/DMF) start->swell load Loading of First Building Block swell->load deprotect Fmoc Deprotection (20% Piperidine/DMF) load->deprotect couple Coupling of Next Building Block deprotect->couple wash Washing (DMF/DCM) couple->wash wash->deprotect Repeat n times cleave Cleavage from Resin (e.g., TFA cocktail) wash->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (HPLC) precipitate->purify analyze Analysis (Mass Spectrometry) purify->analyze end Final Peptidomimetic analyze->end

Caption: Experimental workflow for the solid-phase synthesis of peptidomimetics.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic using 2-CTC Resin

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids or other building blocks

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Coupling agents (e.g., HBTU, HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM or DMF (10-15 mL per gram of resin) for 30-60 minutes.[11]

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (1-2 equivalents) and DIPEA (2-4 equivalents) in DCM.

    • Add the solution to the swelled resin and agitate for 1-12 hours at room temperature.[11]

    • Cap any unreacted sites by adding a solution of DCM/methanol/DIPEA (80:15:5 ratio) and agitating for 30-60 minutes.[11]

    • Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.[11]

  • Chain Elongation (Deprotection and Coupling Cycle):

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.[11] Wash the resin thoroughly with DMF and DCM.[11]

    • Coupling: Dissolve the next Fmoc-protected building block (2-3 equivalents) and a suitable coupling agent in DMF. Add a base such as DIPEA (4-6 equivalents).[11] Add this solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.[11] Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent building block in the sequence.[11]

  • Cleavage and Deprotection:

    • Wash the resin-bound peptidomimetic with DCM and dry it.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[11]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

  • Product Precipitation and Purification:

    • Precipitate the crude peptidomimetic by adding cold diethyl ether to the filtrate.[11]

    • Collect the precipitate by centrifugation and wash it with cold ether.[11]

    • Dry the crude product and purify it by HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic on 2-CTC resin. Actual values may vary depending on the specific sequence and reaction conditions.

ParameterValue
Resin Loading Capacity0.4 - 1.6 mmol/g
Coupling Efficiency (per step)> 99%
Overall Yield (crude)70 - 90%
Purity after HPLC> 95%

Signaling Pathway Inhibition by Peptidomimetics

A key application of peptidomimetics is the inhibition of protein-protein interactions within signaling pathways that are dysregulated in disease. By mimicking the binding motif of one protein partner, a peptidomimetic can competitively block the interaction, thereby modulating downstream signaling.

signaling_pathway cluster_pathway Cellular Signaling Pathway receptor Receptor proteinA Protein A receptor->proteinA Signal proteinB Protein B proteinA->proteinB Interaction downstream Downstream Signaling proteinB->downstream response Cellular Response (e.g., Proliferation) downstream->response peptidomimetic Peptidomimetic Inhibitor peptidomimetic->proteinA Blocks Interaction

Caption: Inhibition of a protein-protein interaction in a signaling pathway by a peptidomimetic.

Conclusion

Peptidomimetics represent a highly valuable class of molecules in medicinal chemistry and drug discovery.[1][7] Their enhanced stability and bioavailability compared to natural peptides make them attractive candidates for the development of novel therapeutics.[4][7] The robust and versatile methods for their synthesis, particularly solid-phase techniques, enable the rapid generation and optimization of new drug leads.[9] As our understanding of disease pathways at the molecular level continues to grow, the rational design and synthesis of peptidomimetics will undoubtedly play an increasingly important role in the future of medicine.

References

Application Notes and Protocols for the Reduction of Keto Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of a keto group to a secondary alcohol, a fundamental transformation in organic synthesis and drug development. Three distinct and widely applicable methods are presented: Sodium Borohydride Reduction, Meerwein-Ponndorf-Verley (MPV) Reduction, and a Biocatalytic Reduction using Baker's Yeast.

Introduction

The reduction of ketones to secondary alcohols is a critical step in the synthesis of numerous pharmaceuticals, fine chemicals, and natural products. The choice of reducing agent and methodology is dictated by factors such as the substrate's functional group tolerance, desired stereoselectivity, and scalability. This application note outlines three robust protocols, each offering unique advantages in terms of selectivity, reaction conditions, and environmental impact.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the described protocols, allowing for a direct comparison of the methods.

Parameter Sodium Borohydride Reduction Meerwein-Ponndorf-Verley (MPV) Reduction Biocatalytic Reduction (Baker's Yeast)
Reducing Agent Sodium Borohydride (NaBH₄)Isopropanol with an Aluminum Isopropoxide catalystSaccharomyces cerevisiae (Baker's Yeast)
Typical Substrate Aliphatic and aromatic ketonesAldehydes and ketonesProchiral ketones
Solvent Protic solvents (e.g., Methanol, Ethanol)IsopropanolWater, often with sucrose
Temperature 0 °C to room temperatureTypically heated to refluxRoom temperature to 35 °C
Reaction Time 30 minutes to a few hoursSeveral hours24 to 72 hours
Chemoselectivity Good; reduces aldehydes and ketonesExcellent; highly selective for aldehydes and ketonesExcellent; mild conditions tolerate many functional groups
Stereoselectivity Generally low (produces racemates)Low (can be made asymmetric with chiral catalysts)High enantioselectivity is often achievable
Work-up Acidic or aqueous quench, extractionDistillation of acetone, aqueous work-up, extractionFiltration, extraction
Advantages Mild, inexpensive, easy to handle[1][2]High chemoselectivity, reversible[3][4]"Green" and sustainable, high enantioselectivity[5][6][7]
Disadvantages Less reactive than LiAlH₄[8]Requires elevated temperatures, equilibrium reaction[9]Longer reaction times, substrate dependent

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow Start Starting Material (Ketone) Reaction Reaction Setup (Stirring, Temperature Control) Start->Reaction Reagents Reducing Agent + Solvent Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Reaction Quench & Work-up Monitoring->Workup Purification Purification (Chromatography, Recrystallization, etc.) Workup->Purification Product Final Product (Secondary Alcohol) Purification->Product

References

Application Notes and Protocols for N-Debenzylation of the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-debenzylation of the pyrrolidine ring, a crucial transformation in the synthesis of various biologically active molecules and pharmaceuticals. The N-benzyl group is a common protecting group for the pyrrolidine nitrogen due to its stability and ease of introduction. However, its efficient and selective removal is often a critical step in a synthetic sequence. These notes outline several common methods for N-debenzylation, including catalytic hydrogenation, transfer hydrogenation, and oxidative cleavage, providing comparative data and detailed experimental procedures.

Methods Overview

The choice of debenzylation method depends on the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction. The most prevalent methods are:

  • Catalytic Hydrogenation: This is a widely used and often "green" method involving the use of a metal catalyst (typically palladium-based) and hydrogen gas to cleave the N-benzyl bond.

  • Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor molecule in the presence of a catalyst.

  • Oxidative Cleavage: This method is useful when hydrogenation-sensitive functional groups are present in the molecule.

  • Acyl Chloride-Mediated Deprotection: This two-step process involves reaction with an acyl chloride followed by hydrolysis.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for various N-debenzylation methods, allowing for easy comparison of their efficiencies and conditions.

Table 1: Catalytic Hydrogenation Conditions for N-Debenzylation

CatalystSubstrate TypeH₂ PressureTemperature (°C)SolventAdditivesTime (h)Yield (%)Reference
20% Pd(OH)₂/CN-Boc, N-Bn protected 2-aminopyridinomethyl­pyrrolidine1 atm60EtOH-24-48<10[1]
20% Pd(OH)₂/CN-Boc, N-Bn protected 2-aminopyridinomethyl­pyrrolidine575 psiRoom Temp.EtOH/HCl-48-[1]
20% Pd(OH)₂/CN-Boc, N-Bn protected 2-aminopyridinomethyl­pyrrolidine1 atm60EtOHAcetic Acid (1.5 equiv)14>90 (implied)[1][2]
10% Pd/CN-benzyl amines1 atmRoom Temp.MeOHNb₂O₅/C1-392-99[3][4]

Table 2: Transfer Hydrogenation Conditions for N-Debenzylation

CatalystHydrogen DonorSubstrate TypeTemperature (°C)SolventTime (h)Yield (%)Reference
10% Pd/CAmmonium FormateN-benzyl aminesRefluxMeOH0.5-285-95[5]
ARP-PdTetrahydroxydiboronN-benzyl amines50Water2~86-93[6]

Table 3: Other N-Debenzylation Methods

ReagentSubstrate TypeTemperature (°C)SolventTimeYield (%)Reference
KOtBu/O₂N-benzyl heterocyclesRoom Temp.DMSO10 min85-98[7]
Diisopropyl Azodicarboxylate (DIAD)BenzylaminesNot specifiedTHFNot specified51-97[8][9]
Ethyl ChloroformateTertiary BenzylaminesNot specifiedNot specifiedNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd(OH)₂/C with Acetic Acid

This protocol is particularly effective for substrates where simple hydrogenation is sluggish. The addition of acetic acid can significantly accelerate the reaction.[1][2]

Materials:

  • N-benzylpyrrolidine derivative

  • 20% Palladium hydroxide on carbon (Pearlman's catalyst)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (HOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a solution of the N-benzylpyrrolidine derivative (1 mmol) in ethanol (60 mL), add glacial acetic acid (1.5 mmol).

  • Carefully add 20% Pd(OH)₂/C (10-20 mol%).

  • Seal the reaction vessel and purge with an inert gas (N₂ or Ar).

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Maintain a hydrogen atmosphere (1 atm or higher, as optimized) and stir the reaction mixture vigorously at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product, which can be further purified by chromatography or crystallization.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

This method avoids the use of flammable hydrogen gas and is often faster than traditional hydrogenation.[5]

Materials:

  • N-benzylpyrrolidine derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Reaction flask with a reflux condenser

  • Inert gas (Nitrogen or Argon)

  • Heating source (e.g., heating mantle)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the N-benzylpyrrolidine derivative (1 mmol) in methanol.

  • Add 10% Pd/C (10-20 mol%).

  • Add ammonium formate (4-5 equivalents) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between a suitable organic solvent and water to remove excess ammonium salts. The organic layer is then dried and concentrated to yield the debenzylated product.

Protocol 3: Oxidative Debenzylation using KOtBu/O₂

This protocol is suitable for substrates that are sensitive to reductive conditions.[7]

Materials:

  • N-benzylpyrrolidine derivative

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen gas (O₂)

  • Reaction flask

  • Gas dispersion tube

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-benzylpyrrolidine derivative (2.4 mmol) in DMSO (24 mmol) in a flame-dried flask.

  • While stirring the solution at room temperature, add potassium tert-butoxide (16.8 mmol, e.g., as a 1 M solution in THF).

  • Bubble oxygen gas into the solution via a gas dispersion tube for approximately 10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G General Workflow for N-Debenzylation cluster_start Starting Material cluster_methods Debenzylation Method cluster_process Workup & Purification cluster_end Product N-Benzyl Pyrrolidine N-Benzyl Pyrrolidine Catalytic Hydrogenation Catalytic Hydrogenation N-Benzyl Pyrrolidine->Catalytic Hydrogenation Transfer Hydrogenation Transfer Hydrogenation N-Benzyl Pyrrolidine->Transfer Hydrogenation Oxidative Cleavage Oxidative Cleavage N-Benzyl Pyrrolidine->Oxidative Cleavage Reaction Quenching Reaction Quenching Catalytic Hydrogenation->Reaction Quenching Transfer Hydrogenation->Reaction Quenching Oxidative Cleavage->Reaction Quenching Catalyst Removal / Extraction Catalyst Removal / Extraction Reaction Quenching->Catalyst Removal / Extraction Purification Purification Catalyst Removal / Extraction->Purification Debenzylated Pyrrolidine Debenzylated Pyrrolidine Purification->Debenzylated Pyrrolidine

Caption: General workflow for N-debenzylation of pyrrolidine.

G Catalytic Hydrogenation Pathway N-Benzyl Pyrrolidine N-Benzyl Pyrrolidine Adsorption Adsorption N-Benzyl Pyrrolidine->Adsorption H2 H2 H2->Adsorption Pd/C Catalyst Pd/C Catalyst Hydrogenolysis Hydrogenolysis Pd/C Catalyst->Hydrogenolysis Adsorption->Pd/C Catalyst Desorption Desorption Hydrogenolysis->Desorption Desorption->Pd/C Catalyst Regenerated Pyrrolidine Pyrrolidine Desorption->Pyrrolidine Toluene Toluene Desorption->Toluene

Caption: Simplified mechanism of catalytic hydrogenation for N-debenzylation.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, enabling the routine synthesis of these crucial biomolecules for a vast array of research and therapeutic applications. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely adopted approach due to its use of milder reaction conditions compared to the older Boc/Bzl methodology. This document provides a comprehensive overview of the Fmoc/tBu SPPS workflow, detailed experimental protocols, and comparative data to aid in the optimization of peptide synthesis.

I. The Principle of Solid-Phase Peptide Synthesis

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin.[1] This approach simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal of unreacted materials and byproducts by simple filtration and washing. The entire process can be automated, facilitating high-throughput peptide production.[2]

The synthesis cycle consists of four main stages:

  • Resin Preparation and First Amino Acid Loading: The resin is swelled in a suitable solvent and the first Fmoc-protected amino acid is attached to the resin's linker.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed, typically with a solution of piperidine in a polar aprotic solvent, to expose a free amine for the next coupling reaction.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

These steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

II. Data Presentation: Comparative Performance of Reagents

The choice of resin, coupling reagent, and cleavage cocktail significantly impacts the overall success of SPPS, influencing factors such as yield and purity. The following tables summarize quantitative data for commonly used reagents to facilitate informed decision-making.

Table 1: Typical Loading Capacities of Common SPPS Resins

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)
Wang ResinPeptides with a C-terminal carboxylic acid0.3 - 1.1[1][3]
Rink Amide ResinPeptides with a C-terminal amide0.3 - 1.0[1][3]
2-Chlorotrityl Chloride (2-CTC) ResinProtected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions0.3 - 1.6+[1][4]

Table 2: Comparative Performance of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityCrude Peptide Purity (%)*Notes
HATU Uronium/Aminium SaltVery High79.9 - 91.2[2]Highly efficient, especially for sterically hindered amino acids; rapid reaction times.[2]
HBTU Uronium/Aminium SaltHigh~70-85A widely used and cost-effective reagent for standard couplings.[5]
COMU Uronium/Aminium SaltVery HighComparable to HATUOffers high coupling efficiency and solubility, with a better safety profile than HBTU/HATU.[6][7]
DIC/Oxyma Carbodiimide/AdditiveModerate to High~70-90A cost-effective option with a soluble urea byproduct, simplifying purification.[5]

*Crude peptide purity is highly dependent on the peptide sequence, synthesis scale, and reaction conditions. The values presented are representative examples from comparative studies.

Table 3: Common Cleavage Cocktails for Fmoc-SPPS and Their Applications

Cleavage Cocktail Composition (v/v/v)Target Peptide CharacteristicsExpected Crude Purity (%)*
TFA / TIS / H₂O (95:2.5:2.5) General purpose, for peptides without sensitive residues.[8]85 - 95+
TFA / TIS / H₂O / EDT (94:1:2.5:2.5) Peptides containing Cys, Met, or Trp.80 - 95
TFA / Thioanisole / H₂O / EDT (90:5:3:2) Peptides with multiple Arg(Pbf) residues.80 - 90

*Crude peptide purity can vary significantly based on the peptide sequence and the efficiency of the synthesis.

III. Experimental Protocols

The following protocols provide detailed methodologies for the key steps in manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin into a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

Protocol 2: Manual Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

Step 1: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swelled peptide-resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes, or until the coupling reaction is complete (as determined by a negative Kaiser test).

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Monitoring Reaction Completion - The Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines.[8]

Reagent Preparation:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of each of Reagent A, B, and C to the beads in a small test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amine Present): Intense blue color. This is expected after a successful deprotection step.

    • Negative Result (No Free Amine): Yellow or colorless. This indicates a complete coupling reaction.

Protocol 4: Cleavage and Peptide Precipitation
  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Prepare the appropriate cleavage cocktail (see Table 3) in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

IV. Visualizations of Key Processes

To further elucidate the core concepts of SPPS, the following diagrams illustrate the overall workflow and key chemical transformations.

SPPS_Workflow Resin Resin Swell Swell Resin Resin->Swell Load Load First Fmoc-AA Swell->Load Deprotect Fmoc Deprotection (Piperidine) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Cycle->Deprotect Cleave Cleavage & Deprotection (TFA Cocktail) Cycle->Cleave Purify Purification (HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

General workflow of Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine + Piperidine Intermediate Carbanion Intermediate Piperidine->Intermediate Proton Abstraction DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Mechanism of Fmoc deprotection by piperidine.

Peptide_Coupling cluster_1 Activation cluster_2 Coupling Fmoc_AA Fmoc-AA-COOH Coupling_Reagent Coupling Reagent (e.g., HATU) Activated_AA Activated Fmoc-AA (Active Ester) Coupling_Reagent->Activated_AA Peptide_Resin H2N-Peptide-Resin Activated_AA->Peptide_Resin Nucleophilic Attack New_Peptide_Bond Fmoc-AA-(NH)-Peptide-Resin Peptide_Resin->New_Peptide_Bond

General mechanism of peptide coupling.

References

Catalytic Applications of Metal-Salen Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Salen complexes, coordination compounds featuring a tetradentate Schiff base ligand, are a cornerstone in the field of asymmetric catalysis.[1][2] The exceptional versatility of the Salen framework, which allows for fine-tuning of steric and electronic properties, has led to the development of a vast library of catalysts for a wide array of chemical transformations.[2] These complexes are renowned for their ability to induce high stereoselectivity in various reactions, making them invaluable tools in academic research and the pharmaceutical industry for the synthesis of enantioenriched molecules.[3] This document provides detailed application notes and experimental protocols for key catalytic reactions employing metal-Salen complexes.

Asymmetric Epoxidation of Alkenes with Mn(III)-Salen Complexes (Jacobsen-Katsuki Epoxidation)

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[4] The catalyst, a chiral Manganese(III)-Salen complex, activates a terminal oxidant to deliver an oxygen atom to the double bond with high stereocontrol.[4]

Quantitative Data
SubstrateCatalyst Loading (mol%)OxidantAdditiveYield (%)ee (%)Reference
Indene0.2 - 1.0NaOClP3NO9085-88[5]
cis-β-Methylstyrene4NaOCl--up to 86[6]
1,2-Dihydronaphthalene4NaOCl--33[6]
Styrene4NaOCl--13[6]
Experimental Protocol: Asymmetric Epoxidation of Indene

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Indene

  • Commercial bleach (e.g., Clorox, ~0.55 M NaOCl)

  • 0.05 M Na₂HPO₄ solution

  • 1 M NaOH solution

  • 4-(3-phenylpropyl)pyridine N-oxide (P3NO)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to 11.3 by the dropwise addition of 1 M NaOH.[1]

  • In a round-bottom flask, dissolve indene and a catalytic amount of P3NO in dichloromethane.

  • Add the Jacobsen's catalyst to the reaction mixture.

  • Cool the mixture in an ice/water bath and add the buffered bleach solution.

  • Stir the reaction vigorously at 0 °C and monitor the progress by TLC or GC.

  • Upon completion, separate the organic phase.

  • Wash the organic layer twice with saturated NaCl solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purify the resulting epoxide by flash column chromatography on silica gel, eluting with a mixture of CH₂Cl₂ and hexanes (e.g., 40:60).[1]

Workflow for Jacobsen-Katsuki Epoxidation

G Workflow for Asymmetric Epoxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Buffered Bleach (NaOCl, Na₂HPO₄, NaOH) D Cool to 0°C and Add Buffered Bleach A->D B Dissolve Alkene & Additive in Dichloromethane C Add Jacobsen's Catalyst B->C C->D E Vigorous Stirring & Reaction Monitoring D->E F Phase Separation E->F G Wash with Brine F->G H Dry, Filter, Concentrate G->H I Flash Column Chromatography H->I J J I->J Enantioenriched Epoxide

Caption: General experimental workflow for the Jacobsen-Katsuki epoxidation.

Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with Co(III)-Salen Complexes

The hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a highly efficient method for resolving racemic terminal epoxides.[2][7] This reaction utilizes water as a nucleophile to selectively open one enantiomer of the epoxide, leaving the other enantiomer unreacted and highly enantioenriched.[2]

Quantitative Data
SubstrateCatalyst Loading (mol%)H₂O (equiv.)Recovered Epoxide ee (%)Diol Product ee (%)Reference
Racemic Terminal Epoxides (various)0.2 - 2.00.55≥99Good to high[2][7]
Epichlorohydrin0.30.55-up to 98[8][9]
Experimental Protocol: Hydrolytic Kinetic Resolution of Epichlorohydrin

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate

  • (±)-Epichlorohydrin

  • Water (H₂O)

  • Anhydrous MgSO₄

Procedure:

  • In an oven-dried flask, charge (±)-epichlorohydrin and the chiral Co(III)-Salen catalyst (e.g., 0.3 mol%).[8]

  • Stir the mixture at room temperature until the catalyst is completely dissolved.[8]

  • Add water (0.55 equivalents) dropwise to the reaction mixture.[8]

  • Continue stirring at room temperature and monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

  • Once the desired ee is reached (typically >99% for the unreacted epoxide), filter the reaction mixture through a pad of MgSO₄ to remove the diol product and recover the enantioenriched epoxide.[8]

Catalytic Cycle for Hydrolytic Kinetic Resolution

G Proposed Bimetallic Mechanism for HKR catalyst1 (Salen)Co(III) intermediate [Epoxide-Co(III)] Lewis Acid Activation catalyst1->intermediate catalyst2 (Salen)Co(III) transition_state Bimetallic Transition State catalyst2->transition_state epoxide Racemic Epoxide epoxide->intermediate water H₂O water->transition_state intermediate->transition_state transition_state->catalyst1 transition_state->catalyst2 diol Enantioenriched Diol transition_state->diol unreacted_epoxide Enantioenriched Epoxide transition_state->unreacted_epoxide

Caption: A simplified bimetallic mechanism for the Co-Salen catalyzed HKR.

Copolymerization of CO₂ and Epoxides with Cr(III)-Salen Complexes

Cr(III)-Salen complexes are effective catalysts for the copolymerization of carbon dioxide and epoxides, producing polycarbonates with a high percentage of carbonate linkages.[10][11] The addition of a cocatalyst can significantly enhance the reaction rate.[10]

Quantitative Data
EpoxideCatalystCocatalystTOF (mol epoxide/mol Cr·h)Carbonate Linkages (%)Reference
Cyclohexene Oxide(salen)Cr(III)ClPPN⁺Cl⁻39 - 494>95[10][11]
Propylene Oxide(salen)Cr(III)ClPhosphine->95[10][11]
Cyclohexene Oxide(salen)Cr(III)ClN-methylimidazole->95[11]
Experimental Protocol: Copolymerization of Cyclohexene Oxide and CO₂

Materials:

  • (salen)Cr(III)Cl

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (as cocatalyst)

  • Cyclohexene oxide (CHO)

  • Carbon dioxide (CO₂)

Procedure:

  • In a high-pressure reactor (e.g., a Parr autoclave), dissolve the (salen)Cr(III)Cl catalyst (e.g., 50 mg) and the PPNCl cocatalyst in neat cyclohexene oxide (e.g., 20 mL).[11]

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 55 bar).[11]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for a specified time (e.g., 4 hours).[11]

  • After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

  • Precipitate the resulting polycarbonate by adding a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by ¹H NMR to determine the percentage of carbonate linkages and by GPC for molecular weight and polydispersity.

Logical Flow of CO₂/Epoxide Copolymerization

G Copolymerization Catalytic Cycle start Initiation: Ring-opening of Epoxide prop1 Propagation: CO₂ Insertion start->prop1 [Cr]-OR prop2 Propagation: Epoxide Insertion prop1->prop2 [Cr]-O₂COR polymer Polycarbonate Chain Growth prop1->polymer prop2->prop1 [Cr]-OR' prop2->polymer

Caption: Simplified catalytic cycle for polycarbonate synthesis.

Synthesis of Chiral Salen Ligands and Metal Complexes

The versatility of metal-Salen catalysis stems from the straightforward synthesis of the Salen ligand, which can be readily modified.[12]

Experimental Protocol: Synthesis of a Chiral Salen Ligand

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (2 equivalents)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in absolute ethanol.

  • Add 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the Salen ligand.

  • Collect the solid product by suction filtration and wash with cold ethanol.

  • Dry the purified ligand under vacuum.

Experimental Protocol: Synthesis of a Mn(III)-Salen Complex (Jacobsen's Catalyst)

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (chiral Salen ligand)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Absolute ethanol

Procedure:

  • In a three-neck flask equipped with a reflux condenser, charge the chiral Salen ligand and absolute ethanol.[1]

  • Heat the mixture to reflux for approximately 20 minutes.[1]

  • Add 2.0 equivalents of solid Mn(OAc)₂·4H₂O in one portion.[1]

  • Continue refluxing for an additional 30 minutes.[1]

  • Fit the flask with a gas bubbling tube and bubble air through the solution at a slow rate while maintaining reflux for 1 hour to oxidize Mn(II) to Mn(III).[1]

  • Cool the reaction mixture and isolate the precipitated catalyst by suction filtration.

  • Wash the solid with ethanol and dry under vacuum.

Conclusion

Metal-Salen complexes are privileged catalysts that have had a profound impact on asymmetric synthesis. The protocols and data presented herein highlight some of the most significant applications of these catalysts. The modularity of the Salen ligand ensures that new generations of catalysts with improved activity and selectivity will continue to be developed, further expanding their utility in academic and industrial settings.

References

Application Notes and Protocols: Derivatization of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the chiral building block, (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, for the generation of compound libraries for biological screening. The protocols detailed below focus on key chemical transformations of the 4-oxo functional group and outline standard assays for evaluating the anticancer, antimicrobial, and Dipeptidyl Peptidase IV (DPP-IV) inhibitory activities of the resulting derivatives.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal template for designing potent and selective therapeutic agents. This compound is a versatile proline derivative that serves as an excellent starting material for generating diverse libraries of compounds for biological screening.[2][3][4] The ketone at the C4 position is a key functional handle for a variety of chemical transformations, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR). This document outlines protocols for three common and effective derivatization strategies: reductive amination, Wittig olefination, and Knoevenagel condensation. Additionally, it provides detailed methodologies for the preliminary biological evaluation of the synthesized compounds.

Derivatization Strategies

The 4-oxo group of this compound is amenable to a range of chemical modifications. The following sections provide detailed protocols for three such derivatization reactions.

Reductive Amination

Reductive amination is a robust method for converting ketones into amines.[5] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[6][7] This strategy allows for the introduction of a wide variety of primary and secondary amines, leading to a diverse set of 4-amino-pyrrolidine derivatives.

Experimental Protocol: Synthesis of 4-Amino-pyrrolidine Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[8] Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-pyrrolidine derivative.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a ketone with a phosphorus ylide (Wittig reagent).[9][10] This reaction allows for the introduction of a variety of substituted alkylidene moieties at the C4 position, generating a library of 4-alkylidene-pyrrolidine derivatives.

Experimental Protocol: Synthesis of 4-Alkylidene-pyrrolidine Derivatives

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield the desired 4-alkylidene-pyrrolidine derivative.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[4][11] This reaction is particularly useful for introducing electron-withdrawing groups at the C4-alkylidene position.

Experimental Protocol: Synthesis of 4-Alkylidene-pyrrolidine Derivatives with Electron-Withdrawing Groups

  • Reaction Setup: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene (0.2 M), add a catalytic amount of a weak base like piperidine or pyrrolidine (0.1 eq).[12][13]

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-alkylidene-pyrrolidine derivative.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the synthesis and biological screening of the derivatized compounds.

Table 1: Synthesis and Yield of Derivatized this compound Analogs

Compound IDDerivatization MethodR GroupYield (%)
1a Reductive Amination-NH-CH₂-Phe.g., 75
1b Reductive Amination-NH-(4-Cl-Ph)e.g., 68
2a Wittig Reaction=CH-Phe.g., 82
2b Wittig Reaction=CH-CO₂Ete.g., 71
3a Knoevenagel Condensation=C(CN)₂e.g., 85
3b Knoevenagel Condensation=C(CN)(CO₂Et)e.g., 79

Table 2: Biological Activity of Derivatized Compounds

Compound IDAnticancer Activity (IC₅₀, µM) vs. A549Antimicrobial Activity (MIC, µg/mL) vs. S. aureusDPP-IV Inhibition (IC₅₀, µM)
1a e.g., 15.2e.g., >64e.g., 5.8
1b e.g., 8.5e.g., 32e.g., 2.1
2a e.g., 22.7e.g., >64e.g., 12.4
2b e.g., 12.1e.g., 64e.g., 8.9
3a e.g., 5.3e.g., 16e.g., 1.5
3b e.g., 7.9e.g., 32e.g., 3.7
Doxorubicin e.g., 0.8--
Ciprofloxacin -e.g., 1-
Vildagliptin --e.g., 0.5

Biological Screening Protocols

The following are standard protocols for the initial biological evaluation of the synthesized pyrrolidine derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14][15]

Experimental Protocol

  • Cell Seeding: Seed a human cancer cell line (e.g., A549, human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17]

Experimental Protocol

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[18]

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

DPP-IV Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[19][20][21]

Experimental Protocol

  • Reagent Preparation: Prepare solutions of DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Setup: In a 96-well black plate, add 25 µL of the test compound solution (or buffer for control) and 25 µL of the DPP-IV enzyme solution. Incubate at 37 °C for 10 minutes.

  • Initiate Reaction: Add 50 µL of the substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. A known DPP-IV inhibitor like Vildagliptin should be used as a positive control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the final biological evaluation.

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening start (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate reductive_amination Reductive Amination start->reductive_amination Primary/Secondary Amine, NaBH(OAc)3 wittig Wittig Reaction start->wittig Phosphorus Ylide knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound, Base derivatives Library of Pyrrolidine Derivatives reductive_amination->derivatives wittig->derivatives knoevenagel->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial dppiv DPP-IV Inhibition Assay derivatives->dppiv data_analysis Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis dppiv->data_analysis

Caption: General experimental workflow for derivatization and biological screening.

Signaling Pathway Example: VEGFR-2

Many pyrrolidine-containing compounds have been shown to inhibit receptor tyrosine kinases (RTKs) involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[22] The diagram below illustrates a simplified VEGFR-2 signaling cascade.

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Proliferation & Angiogenesis Signals Akt->Proliferation Survival Signals

Caption: Simplified VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategy involves a two-step sequence starting from a protected (S)-4-hydroxyproline derivative. The first step is the oxidation of the secondary alcohol at the 4-position to a ketone. This is typically followed by the protection of the nitrogen and esterification of the carboxylic acid if not already present. Common starting materials include (2S,4S)-N-Cbz-4-hydroxyproline methyl ester.

Q2: Which oxidation methods are recommended for the conversion of the 4-hydroxyproline precursor to the 4-oxo derivative?

A2: Two highly effective and commonly employed methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. Both are known for their mild reaction conditions and compatibility with various functional groups, making them suitable for sensitive amino acid derivatives.

Q3: I am considering using a Dieckmann condensation approach. What are the key considerations?

A3: The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, such as the 4-oxopyrrolidine ring system. This approach typically starts from an N-protected L-glutamic acid diester. Key considerations include the choice of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide), an anhydrous solvent (e.g., THF, toluene), and careful temperature control to favor the intramolecular cyclization over intermolecular side reactions.

Q4: What are the critical parameters to control during the synthesis to maximize yield and purity?

A4: Key parameters include:

  • Purity of starting materials: Ensure the starting hydroxyproline or glutamic acid derivative is of high purity.

  • Anhydrous conditions: Both oxidation reactions (especially Swern) and the Dieckmann condensation are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature control: Precise temperature control is crucial, particularly for the Swern oxidation which is performed at very low temperatures (-78 °C) to prevent side reactions.

  • Stoichiometry of reagents: Accurate measurement of reagents, especially the oxidizing agent and base, is critical for optimal conversion and minimizing byproducts.

  • Reaction monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up and purification: Proper quenching of the reaction and careful purification, typically by column chromatography, are essential to isolate the pure product.

Troubleshooting Guides

Oxidation Step: Dess-Martin Periodinane (DMP) vs. Swern Oxidation

Issue 1: Low yield in the oxidation of (2S,4S)-N-Cbz-4-hydroxyproline methyl ester.

Possible Cause Troubleshooting Suggestion Relevant Data/Observations
Incomplete reaction (DMP) - Increase the equivalents of DMP (typically 1.5-2.0 eq.).- Extend the reaction time, monitoring by TLC.- Ensure the DMP is of high quality; older DMP can be less reactive.A patent reported a 79.5% yield using Dess-Martin periodinane.[1]
Incomplete reaction (Swern) - Ensure the reaction is maintained at -78 °C during the addition of reagents.- Use freshly distilled oxalyl chloride and anhydrous DMSO.- Check the quality of the triethylamine or consider using a bulkier base like diisopropylethylamine (DIPEA) to avoid side reactions.Swern oxidations are known to be very sensitive to temperature and reagent quality.[2][3]
Degradation of product - For DMP oxidation, consider buffering the reaction with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, especially if the product is acid-sensitive.[4]- For Swern oxidation, avoid warming the reaction mixture above the recommended temperature as this can lead to side reactions.The Swern oxidation is known for its mild conditions, making it suitable for acid-sensitive compounds.[2]
Difficult work-up and purification (DMP) - The DMP byproduct (iodinane) can be difficult to remove. After the reaction, quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate and stir vigorously to precipitate the byproduct, which can then be removed by filtration through celite.[5][6]- Alternatively, dilute the reaction mixture with a non-polar solvent like hexane or ether to precipitate the byproduct before filtration.[7]The work-up for DMP oxidations can be challenging due to the formation of insoluble byproducts.[5][7]
Unpleasant odor (Swern) - The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[2][8]- Used glassware can be rinsed with bleach to oxidize the residual dimethyl sulfide.[2]Dimethyl sulfide is a notorious byproduct of the Swern oxidation.[2]

Table 1: Comparison of Oxidation Methods

Parameter Dess-Martin Periodinane (DMP) Oxidation Swern Oxidation
Typical Yield 75-95%80-99%
Temperature Room Temperature-78 °C
Reagents Dess-Martin Periodinane, DCM or ChloroformOxalyl chloride, DMSO, Triethylamine, DCM
Advantages Mild conditions, simple setup, commercially available reagent.High yields, mild conditions, suitable for sensitive substrates.
Disadvantages Potentially explosive reagent, difficult work-up due to byproduct.Requires very low temperatures, produces malodorous byproduct, sensitive to water.
Dieckmann Condensation Step

Issue 2: Low yield of this compound from N-Cbz-L-glutamic acid dimethyl ester.

Possible Cause Troubleshooting Suggestion Relevant Data/Observations
Intermolecular Claisen condensation - The Dieckmann condensation is an intramolecular reaction. To favor this, run the reaction at high dilution to decrease the probability of intermolecular reactions.- Add the diester substrate slowly to a suspension of the base.The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation.[9]
Inactive base - Use fresh, high-quality sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH should be washed with anhydrous hexane to remove mineral oil before use.- Ensure strictly anhydrous conditions as the strong bases used are highly reactive with water.Strong bases are required for the deprotonation of the α-carbon of the ester.[10]
Wrong choice of solvent - Use anhydrous, non-protic solvents such as tetrahydrofuran (THF), toluene, or benzene.The solvent should not react with the strong base or the enolate intermediate.
Reversible reaction - The Dieckmann condensation is an equilibrium process. To drive the reaction to completion, a full equivalent of base is often required to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[9]- The reaction is typically quenched with a protic acid (e.g., HCl, acetic acid) during work-up to protonate the enolate of the product.The formation of the stable enolate of the β-keto ester product drives the reaction forward.[9]
Epimerization - The stereocenter at the 2-position can be susceptible to epimerization under strongly basic conditions. Use the lowest effective temperature and minimize the reaction time.α-chiral centers adjacent to carbonyl groups can be prone to epimerization in the presence of strong bases.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of (2S,4S)-N-Cbz-4-hydroxyproline methyl ester
  • To a solution of (2S,4S)-N-Cbz-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (DCM, 20 mL), add Dess-Martin periodinane (3.0 g, 7.1 mmol, 2.0 eq) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 5:1 petroleum ether/ethyl acetate solvent system). The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity) to afford this compound as a yellow oil. A reported yield for this procedure is 79.5%.[1]

Protocol 2: Swern Oxidation of a Protected Hydroxyproline Derivative (General Protocol)
  • In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2.0 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (4.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of the protected hydroxyproline derivative (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq) dropwise, again maintaining the temperature below -65 °C.

  • After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Dieckmann Condensation of N-Cbz-L-glutamic acid dimethyl ester (General Protocol)
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous THF under an inert atmosphere, add a solution of N-Cbz-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require gentle heating (e.g., reflux) to go to completion.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation cluster_dieckmann Dieckmann Condensation Start (2S,4S)-N-Cbz-4- hydroxyproline methyl ester Oxidation Oxidation Start->Oxidation DMP or Swern Product (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Oxidation->Product Start_D N-Cbz-L-glutamic acid dimethyl ester Cyclization Intramolecular Cyclization Start_D->Cyclization Strong Base (e.g., NaH) Product_D (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Cyclization->Product_D

Caption: Synthetic routes to the target molecule.

Troubleshooting_Oxidation Start Low Yield in Oxidation Step Check_Reagents Check Reagent Quality (DMP, Oxalyl Chloride, DMSO) Start->Check_Reagents Reagent issue? Check_Conditions Verify Reaction Conditions (Temperature, Anhydrous) Start->Check_Conditions Condition issue? Optimize_Stoichiometry Adjust Stoichiometry Check_Reagents->Optimize_Stoichiometry Check_Conditions->Optimize_Stoichiometry Improve_Workup Modify Work-up Procedure Optimize_Stoichiometry->Improve_Workup High_Yield Improved Yield Improve_Workup->High_Yield

Caption: Troubleshooting logic for the oxidation step.

Dieckmann_Troubleshooting Start Low Yield in Dieckmann Condensation Check_Dilution Increase Dilution to Favor Intramolecular Reaction Start->Check_Dilution Intermolecular side reactions? Check_Base Ensure Anhydrous Conditions and Active Base Start->Check_Base Base/solvent issues? Check_Temp Optimize Reaction Temperature Check_Dilution->Check_Temp Check_Base->Check_Temp Quench Proper Acidic Work-up Check_Temp->Quench High_Yield Improved Yield Quench->High_Yield

Caption: Troubleshooting logic for Dieckmann condensation.

References

Technical Support Center: Purification of Crude (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and its analogs is silica gel (60 Å, 230-400 mesh). The recommended mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or acetone. A common starting point is a solvent system of petroleum ether/ethyl acetate (5:1). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q2: How can I determine the appropriate solvent system using Thin-Layer Chromatography (TLC)?

A2: To determine the ideal eluent for column chromatography, spot the crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., petroleum ether:ethyl acetate). The ideal solvent system will result in the desired product having a retention factor (Rf) of approximately 0.2-0.4. This range allows for good separation from both more polar and less polar impurities during the column chromatography process. Visualization of the spots on the TLC plate can be achieved using UV light (254 nm), potassium permanganate (KMnO4) stain, or a vanillin stain.[1]

Q3: What are some common impurities that I might encounter?

A3: Common impurities can include unreacted starting materials, such as the corresponding hydroxyproline derivative if the synthesis involves an oxidation step. Other potential impurities are byproducts from the reaction, which may include diastereomers or products of over-oxidation. Protecting group-related impurities may also be present.

Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A4: If your compound is very polar and does not move from the origin of the TLC plate, you can try adding a small amount of a more polar solvent like methanol to your eluent system. For example, a mixture of dichloromethane and methanol can be effective for highly polar compounds. Alternatively, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Q5: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A5: To improve separation, you can try using a shallower solvent gradient or running the column isocratically with a weaker eluent system. Using a longer column or a finer mesh silica gel can also enhance resolution. If the impurity is a diastereomer, chiral chromatography may be necessary for complete separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product does not elute from the column The solvent system is not polar enough. The compound may have degraded on the silica gel.Gradually increase the polarity of the mobile phase. If degradation is suspected, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexane or petroleum ether).
Poor separation of spots (co-elution) Inappropriate solvent system. Column was packed improperly. The column was overloaded with the crude sample.Optimize the solvent system using TLC to achieve a greater difference in Rf values. Repack the column carefully to avoid channels or cracks. Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product band The compound may be too polar for the chosen solvent system. The compound might be acidic or basic, leading to strong interactions with the silica gel. The sample was loaded in a solvent that is too polar.Add a small amount of a more polar solvent (e.g., methanol) to the eluent. For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine can be added. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading.
Low recovery of the purified product The compound may be partially adsorbing irreversibly to the silica gel. The compound may be volatile and lost during solvent removal.Deactivate the silica gel with triethylamine before packing the column. Use a less active stationary phase like Celite for filtration if the compound is highly sensitive. Use a rotary evaporator at a controlled, lower temperature and pressure to remove the solvent.
Cracks or channels in the silica gel bed Improper packing of the column. The column ran dry during the run.Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Always maintain the solvent level above the top of the silica gel bed.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined ratio of petroleum ether and ethyl acetate (e.g., start with 5:1, 4:1, 3:1).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.

  • Analysis: The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

Column Chromatography Purification Protocol
  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the cotton plug.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether or hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. Gently tap the column to facilitate packing.

    • Once packed, add a layer of sand on top of the silica gel bed.

    • Drain the solvent until it is just level with the top layer of sand, ensuring the column does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-polarity solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer.

    • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters used in the purification of compounds structurally similar to this compound. These values should be used as a guideline and may require optimization for your specific reaction mixture.

Parameter Typical Value/Range Reference
Stationary Phase Silica Gel (60 Å, 0.040-0.063 mm)[1]
Mobile Phase Petroleum Ether / Acetone or Hexane / Ethyl Acetate[1]
Eluent Ratio (Non-polar:Polar) Ranging from 9:1 to 7:3[1]
Typical Rf of similar compounds 0.22 - 0.26 in 4:1 and 7:3 Petrol:Acetone[1]
Expected Yield 80-95% (highly dependent on reaction success)[1]
Expected Purity >95% (as determined by NMR or other analytical techniques)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc TLC Analysis for Solvent System Optimization crude_product->tlc column_packing Pack Silica Gel Column tlc->column_packing sample_loading Load Crude Product column_packing->sample_loading elution Elute with Optimized Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered check_tlc Review Initial TLC Data start->check_tlc rf_ok Rf in 0.2-0.4 range? check_tlc->rf_ok adjust_solvent Adjust Solvent Polarity rf_ok->adjust_solvent No check_column Inspect Column Condition rf_ok->check_column Yes adjust_solvent->check_tlc column_ok Column Packed Properly? check_column->column_ok repack_column Repack Column repack_column->check_column column_ok->repack_column No check_loading Evaluate Sample Loading column_ok->check_loading Yes overloaded Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes consider_stability Consider Compound Stability on Silica overloaded->consider_stability No success Successful Purification reduce_load->success deactivate_silica Deactivate Silica or Change Stationary Phase consider_stability->deactivate_silica deactivate_silica->success

Caption: Troubleshooting decision tree for column chromatography purification.

References

Troubleshooting side reactions during the synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most frequently cited method is the oxidation of the corresponding secondary alcohol, (2S,4S)-N-CBZ-4-hydroxyproline methyl ester.[1] This method is favored for its mild reaction conditions and generally good yields.

Q2: What are the key reagents in this synthesis and what are their specific roles?

A2: The key reagents are:

  • (2S,4S)-N-CBZ-4-hydroxyproline methyl ester: This is the starting material containing the pyrrolidine core and the alcohol functional group to be oxidized.

  • Dess-Martin Periodinane (DMP): This is a hypervalent iodine compound that acts as a mild oxidizing agent to convert the secondary alcohol to a ketone.

  • Dichloromethane (DCM): This is a common solvent for this reaction, as it is relatively inert and effectively dissolves both the starting material and the DMP.[1]

Q3: What is the typical yield and purity that can be expected from this synthesis?

A3: With proper execution and purification, yields can be as high as 79.5%.[1] The purity of the final product is typically high, often exceeding 95%, especially after purification by silica gel column chromatography.

Q4: How can the progress of the reaction be effectively monitored?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[1] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1.1: Inactive Dess-Martin Periodinane (DMP).

    • Solution: DMP is moisture-sensitive and can decompose over time. It is advisable to use freshly opened or properly stored DMP. To test its activity, you can perform a small-scale oxidation of a simple alcohol like benzyl alcohol and monitor by TLC.

  • Possible Cause 1.2: Poor quality of the starting material.

    • Solution: Ensure the starting material, (2S,4S)-N-CBZ-4-hydroxyproline methyl ester, is pure and dry. Impurities can interfere with the reaction. It is recommended to check the purity by NMR or LC-MS before starting the reaction.

  • Possible Cause 1.3: Incorrect reaction temperature.

    • Solution: The reaction is typically run at room temperature.[1] Running the reaction at too low a temperature may slow it down significantly, while higher temperatures could promote side reactions and decomposition.

Problem 2: The presence of a significant amount of starting material in the final product after the reaction time.

  • Possible Cause 2.1: Insufficient amount of DMP.

    • Solution: While the protocol suggests a certain molar equivalent of DMP, it's crucial to accurately weigh the reagent. If the starting material is not fully consumed, you can add a small additional portion of DMP and continue to monitor the reaction by TLC.

  • Possible Cause 2.2: Insufficient reaction time.

    • Solution: While the typical reaction time is around one hour, the reaction should be monitored by TLC until completion.[1] The reaction is complete only when the starting material spot has completely disappeared.

Problem 3: Formation of a major unknown impurity with a similar polarity to the product.

  • Possible Cause 3.1: Epimerization at the C2 position.

    • Solution: The stereocenter at the C2 position, being adjacent to a carbonyl group, can be susceptible to epimerization, especially if the reaction conditions become slightly acidic or basic. Ensure the reaction is run under neutral conditions. If epimerization is suspected, careful purification by chiral chromatography may be necessary to separate the diastereomers.

  • Possible Cause 3.2: Over-oxidation or other side reactions of the pyrrolidine ring.

    • Solution: Although DMP is a mild oxidant, prolonged reaction times or excessive amounts of the reagent could potentially lead to undesired side reactions. Adhere to the recommended stoichiometry and monitor the reaction closely.

Problem 4: Difficulty in purifying the product.

  • Possible Cause 4.1: Co-elution of impurities during column chromatography.

    • Solution: If impurities are co-eluting with your product, you may need to adjust the solvent system for your column chromatography. Experiment with different solvent polarities or consider using a different stationary phase. A gradient elution might provide better separation.

  • Possible Cause 4.2: Product instability during workup or purification.

    • Solution: The 4-oxo functionality can be sensitive. It is advisable to perform the workup and purification at lower temperatures if instability is suspected. Avoid strongly acidic or basic conditions during the workup.

Quantitative Data Summary

ParameterRecommended ValueExpected OutcomeReference
Starting Material (2S,4S)-N-CBZ-4-hydroxyproline methyl esterHigh purity, dry[1]
Oxidizing Agent Dess-Martin Periodinane (DMP)~2.0 equivalents[1]
Solvent Dichloromethane (DCM)Anhydrous[1]
Temperature Room Temperature-[1]
Reaction Time ~1 hour (monitor by TLC)Complete consumption of starting material[1]
Purification Silica Gel Column ChromatographyPetroleum ether/ethyl acetate (5:1 v/v)[1]
Yield -Up to 79.5%[1]

Detailed Experimental Protocol

Synthesis of this compound via Dess-Martin Oxidation [1]

Materials:

  • (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol)

  • Dess-Martin Periodinane (3.0 g, 7.1 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (5:1 v/v) as the eluent. The reaction is complete when the starting material is no longer visible.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1 v/v).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a yellow oil (expected yield ~0.79 g, 79.5%).

  • Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Guides

Main_Reaction_Pathway SM (2S,4S)-N-CBZ-4-hydroxyproline methyl ester P (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate SM->P Oxidation R Dess-Martin Periodinane DCM, Room Temp

Caption: Main reaction pathway for the synthesis.

Potential_Side_Reaction_Epimerization P (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate EP (R)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (Epimer) P->EP Epimerization C Trace Acid/Base

Caption: Potential epimerization side reaction.

Troubleshooting_Workflow_Low_Yield Start Low or No Product Yield Check_DMP Check DMP Activity (e.g., test reaction) Start->Check_DMP Check_SM Verify Starting Material Purity (NMR, LC-MS) Check_DMP->Check_SM Active Use_New_DMP Use Fresh or Properly Stored DMP Check_DMP->Use_New_DMP Inactive Check_Temp Confirm Reaction Temperature (Room Temperature) Check_SM->Check_Temp Pure Purify_SM Purify Starting Material Before Reaction Check_SM->Purify_SM Impure Adjust_Temp Adjust to Room Temperature Check_Temp->Adjust_Temp Incorrect

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimization of Reaction Time and Temperature for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental impact of temperature on reaction rate and selectivity?

A1: Temperature is a critical parameter in chemical synthesis as it directly influences the kinetic energy of molecules.[1][2] An increase in temperature generally leads to a higher reaction rate because it increases the frequency and energy of molecular collisions, allowing more molecules to overcome the activation energy barrier.[1][3][4] However, excessively high temperatures can lead to the decomposition of reactants or products, or favor the formation of undesired byproducts, thus decreasing selectivity and yield.[3][5] Conversely, lower temperatures can slow down the reaction rate but may increase selectivity for the desired product, especially in cases where kinetic and thermodynamic products can be formed.[6] Finding the optimal temperature is a balance between achieving a desirable reaction rate and maintaining high selectivity.[3]

Q2: How does reaction time affect the outcome of a synthesis?

A2: Reaction time is the duration for which a reaction is allowed to proceed. Insufficient reaction time can lead to an incomplete reaction and a low yield of the desired product.[5][7] Conversely, an excessively long reaction time can result in the formation of byproducts or the decomposition of the desired product, which also reduces the overall yield.[5][7] The optimal reaction time is typically determined by monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point at which the formation of the desired product is maximized and the formation of impurities is minimized.[7][8]

Q3: My reaction is not going to completion, even after a long reaction time. What should I do?

A3: If your reaction is incomplete, several factors related to time and temperature could be at play. First, consider increasing the reaction temperature. A higher temperature will increase the reaction rate and may drive the reaction to completion.[5][8] However, be cautious of potential side reactions or product degradation at elevated temperatures.[3][5] If increasing the temperature is not viable, extending the reaction time further may be necessary. It is crucial to monitor the reaction at regular intervals to determine if it has simply stalled or is proceeding very slowly.[7] Also, ensure that other reaction parameters such as reagent stoichiometry and catalyst activity are optimal.[8]

Q4: I am observing the formation of multiple products. How can I improve the selectivity for my desired product?

A4: The formation of multiple products indicates competing reaction pathways. To improve selectivity, you can often manipulate the reaction temperature. Lowering the temperature generally favors the kinetically controlled product, which is the one that forms the fastest due to a lower activation energy.[6] Conversely, higher temperatures, often for longer reaction times, favor the thermodynamically controlled product, which is the most stable product.[6] Systematically screening a range of temperatures can help you identify the optimal condition for maximizing the yield of your desired isomer or product. Additionally, consider other factors like solvent choice and catalyst selection, as they can also significantly influence selectivity.[9]

Q5: What are the common methodologies for optimizing reaction time and temperature?

A5: Two common approaches for optimizing reaction conditions are the One-Factor-at-a-Time (OFAT) method and the Design of Experiments (DoE) approach.[10][11][12]

  • OFAT: This traditional method involves optimizing one parameter (e.g., temperature) while keeping others (e.g., time, concentration) constant. Once the optimal value for the first parameter is found, it is fixed, and the next parameter is optimized.[10][13] While intuitive, this approach may not identify the true optimal conditions because it ignores interactions between different factors.[11]

  • Design of Experiments (DoE): DoE is a statistical approach that allows for the simultaneous variation of multiple factors.[14][15] This method is more efficient than OFAT, requiring fewer experiments to identify the optimal conditions and also providing information about the interactions between variables.[11][13] DoE is widely used in the pharmaceutical and fine chemical industries for reaction optimization.[13]

Troubleshooting Guides

Guide 1: Low Reaction Yield

If you are experiencing a lower than expected yield, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Observation Potential Cause Recommended Action
Significant starting material remainingIncomplete reactionIncrease reaction temperature or extend reaction time.[5][8] Monitor the reaction progress to find the optimal point.
Presence of unexpected side productsSuboptimal temperature leading to competing reactionsSystematically vary the temperature to find a range that favors the desired product. Consider a Design of Experiments (DoE) approach.[7]
Product degradation observed over timeProduct instability at the reaction temperatureLower the reaction temperature and/or shorten the reaction time.[8] It may be necessary to accept a lower conversion to maximize the isolated yield of the stable product.
Guide 2: Poor Reaction Reproducibility

Inconsistent results from the same reaction protocol can be frustrating. This guide helps identify potential sources of variability.

Logical Flow for Investigating Poor Reproducibility

Poor_Reproducibility Start Inconsistent Results Temp_Control Verify Temperature Control System Start->Temp_Control Time_Control Ensure Precise Timing of Additions and Quenching Start->Time_Control Reagent_Quality Check Reagent Purity and Age Start->Reagent_Quality Atmosphere_Control Confirm Inert Atmosphere (if required) Start->Atmosphere_Control Calibrate Calibrate Probe and Controller Temp_Control->Calibrate Consistent_Timing Use Timers and Standardized Procedures Time_Control->Consistent_Timing Fresh_Reagents Use Freshly Purified Reagents Reagent_Quality->Fresh_Reagents Improve_Inertness Improve Degassing and Handling Techniques Atmosphere_Control->Improve_Inertness Outcome Reproducibility Improved Calibrate->Outcome Consistent_Timing->Outcome Fresh_Reagents->Outcome Improve_Inertness->Outcome

References

Preventing racemization during the synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant loss of enantiomeric excess (% ee) in my synthesis of this compound. What is the most likely cause?

A1: The most probable cause of racemization is the base-catalyzed Dieckmann condensation step used to form the 4-oxopyrrolidine ring. The base can deprotonate the chiral α-carbon of the diester precursor, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.

Q2: My chiral HPLC analysis shows two closely eluting peaks, but I am unsure if this is due to racemization or another impurity. How can I confirm?

A2: To confirm if the second peak is the (R)-enantiomer, you can:

  • Analyze a racemic standard: If available, inject a racemic sample of the product to confirm the retention times of both the (S) and (R) enantiomers.

  • Vary the chiral column conditions: Altering the mobile phase composition or temperature can sometimes improve the separation of enantiomers, helping to confirm their identity.

  • Spike your sample: If you have a small amount of a sample you believe to be the (R)-enantiomer, spike your reaction mixture with it and observe if the peak increases in area.

Q3: Which base is recommended to minimize racemization during the Dieckmann cyclization?

A3: The choice of base is critical. Sterically hindered, non-nucleophilic bases are generally preferred to minimize racemization. While traditional bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are effective for the cyclization, they are known to cause significant racemization. Lithium hexamethyldisilazide (LiHMDS) is often a better choice as its bulky nature can disfavor the formation of the enolate at the chiral center.

Q4: How does temperature affect the degree of racemization?

A4: Lower reaction temperatures are crucial for preserving stereochemical integrity. The rate of enolization and subsequent racemization is generally slower at lower temperatures. It is recommended to perform the Dieckmann condensation at low temperatures (e.g., -78 °C to 0 °C) when using strong bases.

Q5: Can the solvent choice impact the enantiomeric excess?

A5: Yes, the solvent can influence the aggregation state and reactivity of the base and the enolate intermediate. Aprotic solvents like tetrahydrofuran (THF) and toluene are commonly used. The choice of solvent should be optimized in conjunction with the base and temperature to achieve the best results.

Data Presentation: Impact of Base on Enantiomeric Excess

The following table summarizes the typical enantiomeric excess (% ee) observed during the Dieckmann cyclization of N-protected glutamic acid diesters with various bases. This data is compiled from literature on similar transformations and serves as a guide for base selection.

BaseAbbreviationTypical % ee of (S)-enantiomerNotes
Sodium HydrideNaH60-80%Commonly used, but often leads to significant racemization, especially at temperatures above 0 °C.
Potassium tert-butoxideKOtBu50-75%A strong, sterically hindered base, but can still cause substantial racemization. The reaction is often fast, which can be advantageous if carefully controlled.
Lithium HexamethyldisilazideLiHMDS>95%A bulky, non-nucleophilic base that is highly effective in minimizing racemization by selectively deprotonating the desired position for cyclization.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Racemization

This protocol employs LiHMDS as the base to minimize racemization during the critical Dieckmann condensation step.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-glutamic acid dimethyl ester

  • Suspend L-glutamic acid in methanol and cool to 0 °C.

  • Add thionyl chloride dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain L-glutamic acid dimethyl ester hydrochloride.

  • Dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine) followed by benzyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction mixture to isolate the desired N-benzyloxycarbonyl-L-glutamic acid dimethyl ester.

Step 2: Dieckmann Condensation with LiHMDS

  • Dissolve the N-benzyloxycarbonyl-L-glutamic acid dimethyl ester in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of LiHMDS (1.0 M in THF) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-2 hours), monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Procedure:

  • Prepare a standard solution of the racemic product to determine the retention times of the (S) and (R) enantiomers.

  • Prepare a dilute solution of the synthesized product in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Racemization_Pathway cluster_synthesis Synthesis Pathway cluster_factors Influencing Factors Start (S)-N-Cbz-Glu(OMe)2 Enolate Planar Enolate Intermediate Start->Enolate + Base - H+ Product_S (S)-Product Enolate->Product_S + H+ (retention) Product_R (R)-Product (Racemization) Enolate->Product_R + H+ (inversion) Base Base Strength & Steric Hindrance Base->Enolate Temp Temperature Temp->Enolate Solvent Solvent Polarity Solvent->Enolate

Caption: Mechanism of racemization during the base-catalyzed Dieckmann condensation.

Troubleshooting_Workflow Start Low % ee Observed Check_HPLC Validate Chiral HPLC Method Start->Check_HPLC HPLC_OK Method Valid? Check_HPLC->HPLC_OK Optimize_Reaction Optimize Reaction Conditions HPLC_OK->Optimize_Reaction Yes Revalidate_HPLC Re-validate Method HPLC_OK->Revalidate_HPLC No Base Switch to Bulky, Non-nucleophilic Base (e.g., LiHMDS) Optimize_Reaction->Base Temp Lower Reaction Temperature (e.g., -78 °C) Optimize_Reaction->Temp Solvent Optimize Solvent (e.g., Anhydrous THF) Optimize_Reaction->Solvent Revalidate_HPLC->Check_HPLC End High % ee Achieved Base->End Temp->End Solvent->End

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

References

Technical Support Center: Synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound to ensure the correct stereochemistry?

A1: To ensure the desired (S)-stereochemistry of the final product, it is highly recommended to start with a chiral precursor. The most common and reliable starting material is N-benzyloxycarbonyl-L-aspartic acid (N-Cbz-L-aspartic acid). This starting material provides the correct stereocenter at the 2-position of the pyrrolidine ring.

Q2: What is the key reaction for the formation of the 4-oxopyrrolidine ring in this synthesis?

A2: The key ring-forming step is an intramolecular Claisen condensation, also known as the Dieckmann condensation.[1][2] This reaction involves the cyclization of a diester, in this case, the dimethyl ester of N-Cbz-L-aspartic acid, to form the cyclic β-keto ester.

Q3: What are the critical parameters for a successful Dieckmann condensation in this synthesis?

A3: A successful Dieckmann condensation requires careful control of several parameters:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.

  • Strong Base: A strong base is necessary to deprotonate the α-carbon of one of the ester groups to initiate the cyclization. Common bases for this reaction include sodium ethoxide, sodium hydride, or potassium tert-butoxide.

  • Inert Atmosphere: To prevent quenching of the reactive intermediates, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting diester should gradually be replaced by a new, more polar spot corresponding to the β-keto ester product. It is advisable to quench a small aliquot of the reaction mixture before TLC analysis.

Q5: What are the common challenges in purifying the final product?

A5: this compound is a relatively polar and high-boiling compound, which can present purification challenges. Common issues include removing polar byproducts and residual solvent. Column chromatography is often required for high purity.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding more base or increasing the reaction temperature slightly.
Wet reagents or solvents Ensure all reagents and solvents are strictly anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent).
Inactive base Use a fresh batch of the strong base. If using sodium hydride, ensure the mineral oil is removed before use.
Incorrect stoichiometry of the base Use at least one full equivalent of the strong base. The product is a β-keto ester which is acidic and will be deprotonated by the base, driving the reaction to completion.[3]
Side reactions Intermolecular Claisen condensation can compete with the desired intramolecular reaction. Running the reaction at high dilution can favor the intramolecular cyclization.
Problem 2: Product "Oils Out" or is Difficult to Isolate
Possible Cause Troubleshooting Step
Presence of impurities The product may be impure, leading to difficulty in crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Residual solvent Ensure all solvent is removed under high vacuum. The product is a thick oil or low-melting solid at room temperature.
Incorrect work-up procedure During the acidic work-up, ensure the pH is carefully adjusted to neutralize the base and protonate the enolate of the product. Extract thoroughly with an appropriate organic solvent.
Problem 3: Difficulty in Purifying the Final Product by Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system The product is polar. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
Co-elution with impurities If baseline separation is not achieved, consider using a different stationary phase (e.g., alumina) or a different solvent system.
Product streaking on the column This can be due to the acidic nature of the β-keto ester. Adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can sometimes improve the peak shape.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure and may require optimization for scale-up.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid dimethyl ester

  • Suspend N-benzyloxycarbonyl-L-aspartic acid in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and stir until the starting material is fully dissolved and the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude dimethyl ester, which can be used in the next step without further purification.

Step 2: Dieckmann Condensation

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous toluene.

  • Cool the suspension in an ice bath and add a solution of N-Benzyloxycarbonyl-L-aspartic acid dimethyl ester in anhydrous toluene dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Boiling Point (°C)
This compoundC₁₄H₁₅NO₅277.27Colorless to light yellow liquid422.1 ± 45.0 at 760 mmHg[4]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Ring Formation cluster_purification Purification start N-Cbz-L-aspartic acid esterification Esterification (MeOH, SOCl₂) start->esterification Step 1 diester N-Cbz-L-aspartic acid dimethyl ester esterification->diester dieckmann Dieckmann Condensation (NaH, Toluene) diester->dieckmann Step 2 crude_product Crude Product dieckmann->crude_product purification Column Chromatography crude_product->purification Step 3 final_product (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate purification->final_product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_logic start Low or No Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete add_reagents Add more base / Increase temp incomplete->add_reagents check_conditions Check Reaction Conditions complete->check_conditions anhydrous Anhydrous Conditions? check_conditions->anhydrous dry_reagents Dry Solvents/Reagents anhydrous->dry_reagents No base_activity Base Activity? anhydrous->base_activity Yes fresh_base Use Fresh Base base_activity->fresh_base No side_reactions Consider Side Reactions base_activity->side_reactions Yes

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. The information provided is intended to assist in the removal of impurities and to offer insights into common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from unreacted starting materials, byproducts of the cyclization reaction, and degradation products. Based on a probable synthetic route involving a Dieckmann condensation, potential impurities include the starting diester, incompletely cyclized material, and potentially byproducts from side reactions involving the enolate intermediate.

Q2: My purified product appears as an oil and is difficult to handle. How can I induce crystallization?

A2: "Oiling out" is a common issue with N-protected amino acid esters. This can occur if the compound is highly soluble in the chosen solvent or if residual solvents are present. To induce crystallization, try trituration with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. Seeding with a previously obtained crystal can also be effective.

Q3: I am observing a loss of product during silica gel chromatography. What could be the reason?

A3: Some N-protected amino acid derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column. If you suspect this is happening, you can try using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or opt for an alternative purification method such as recrystallization or preparative HPLC with a neutral mobile phase.

Q4: What are the recommended recrystallization solvents for this compound?

A4: For compounds of this type, solvent systems of intermediate polarity are often effective. Good starting points for solvent screening include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or major impurities. Mass spectrometry will confirm the molecular weight of the desired product.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Product Degradation on Silica Gel Avoid silica gel chromatography if possible. If necessary, use a deactivated column or a less acidic stationary phase. Consider preparative HPLC as an alternative.
Incomplete Extraction Ensure the pH of the aqueous layer is optimized for the extraction of your compound during the workup. Multiple extractions with a suitable organic solvent will maximize recovery.
Loss During Recrystallization Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at high temperature and allowed to cool slowly to maximize crystal formation. Recover product from the mother liquor if necessary.
Product is Volatile While this specific compound is not highly volatile, be mindful of removing solvent under high vacuum for extended periods, especially at elevated temperatures.
Issue 2: Persistent Impurities in the Final Product
Possible Cause Suggested Solution
Co-eluting Impurity in Chromatography Modify the chromatography conditions. Try a different solvent system with a different polarity or a different stationary phase. Gradient elution may be necessary to resolve closely eluting compounds.
Co-crystallizing Impurity The impurity may have similar solubility properties to your product. Try a different recrystallization solvent system. A multi-step purification involving both chromatography and recrystallization may be necessary.
Unreacted Starting Material If the impurity is a starting material, consider adjusting the reaction stoichiometry or reaction time to drive the reaction to completion. A chemical wash during the workup may also remove certain starting materials.
Byproduct from a Side Reaction Identify the structure of the impurity if possible (e.g., by NMR or MS). Understanding its structure can provide clues on how to best remove it (e.g., an acidic or basic wash if it has a suitable functional group).

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >98%60-80%Cost-effective, scalable, good for removing minor impurities.Can be time-consuming to find the right solvent, may not remove closely related impurities.
Silica Gel Chromatography >99%50-70%High resolution for separating different compounds.Potential for product degradation, can be labor-intensive and require large volumes of solvent.
Preparative HPLC >99.5%40-60%Excellent separation power, suitable for very high purity requirements.Expensive, not easily scalable, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate/Hexanes
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate. The solution should be heated gently to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the solution during this time. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

G cluster_start Start: Crude Product Analysis cluster_troubleshooting Troubleshooting Workflow start Crude (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate analysis Analyze by TLC/LCMS/NMR start->analysis impurity_check Are impurities present? analysis->impurity_check recrystallization Attempt Recrystallization (e.g., EtOAc/Hexanes) impurity_check->recrystallization Yes final_product Pure Product impurity_check->final_product No purity_check1 Check Purity (TLC/LCMS) recrystallization->purity_check1 oiling_out Product Oils Out? recrystallization->oiling_out column_chromatography Perform Column Chromatography (Silica Gel) purity_check1->column_chromatography Impure purity_check1->final_product Pure purity_check2 Check Purity (TLC/LCMS) column_chromatography->purity_check2 degradation Degradation on Column? column_chromatography->degradation purity_check2->final_product Pure triturate Triturate with non-polar solvent oiling_out->triturate Yes triturate->recrystallization prep_hplc Consider Preparative HPLC degradation->prep_hplc Yes prep_hplc->purity_check2

Stability issues of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate under various experimental conditions, particularly different pH levels. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in aqueous solutions?

A1: this compound contains several functional groups susceptible to degradation in aqueous environments, primarily the methyl ester and the benzyl carbamate. The stability is highly dependent on the pH of the solution. Under strongly acidic or basic conditions, hydrolysis is the most probable degradation pathway. The pyrrolidine ring itself is generally stable but can be susceptible to oxidation under certain conditions.

Q2: How does pH affect the stability of this compound?

A2: The compound is most stable at a neutral to slightly acidic pH (around pH 4-6).

  • Acidic conditions (pH < 3): Acid-catalyzed hydrolysis of the methyl ester can occur, leading to the formation of the corresponding carboxylic acid.

  • Basic conditions (pH > 8): Base-catalyzed hydrolysis of both the methyl ester and the benzyl carbamate is likely. The ester hydrolysis is typically rapid, followed by the slower hydrolysis of the carbamate group, which can lead to the opening of the pyrrolidine ring under harsh conditions. Reagents like sodium hydroxide or potassium hydroxide, even at concentrations of 0.1M to 1M, can cause significant degradation.[1]

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a basic buffer. What could they be?

A3: New peaks in your chromatogram likely represent degradation products. Under basic conditions, the primary degradation products would be from the hydrolysis of the methyl ester, followed by the benzyl carbamate. It is also possible to observe by-products from further reactions of the initial degradants. We recommend conducting a forced degradation study to identify these potential impurities.

Q4: What are the recommended storage conditions for this compound in solution?

A4: For short-term storage, it is recommended to dissolve the compound in a buffer with a pH between 4 and 6 and store it at 2-8°C. For long-term storage, it is advisable to store the compound as a solid at -20°C and prepare fresh solutions as needed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound peak intensity in HPLC. Degradation of the compound due to pH instability.Verify the pH of your solvent or buffer. If possible, adjust the pH to a range of 4-6. Prepare fresh samples immediately before analysis.
Appearance of multiple new peaks in the chromatogram. Formation of various degradation products.Characterize the new peaks using mass spectrometry (MS) to identify the masses of the degradation products. This will help in elucidating the degradation pathway.
Precipitation of the compound from the solution. The compound or its degradation products may have poor solubility in the chosen solvent or at a particular pH.Try a different solvent system or adjust the pH. The hydrolyzed carboxylic acid degradant may have different solubility characteristics compared to the parent ester.
Inconsistent analytical results. Ongoing degradation of the compound in the analytical sample.Minimize the time between sample preparation and analysis. Consider using an autosampler with temperature control to maintain sample stability.

Quantitative Stability Data

The following tables summarize the expected degradation of this compound under forced degradation conditions. These studies are crucial for understanding the compound's intrinsic stability.[2]

Table 1: Stability in Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% Primary Degradant 1 (Ester Hydrolysis)
01000
295.24.8
688.511.5
1279.120.9
2465.434.6

Table 2: Stability in Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)% Parent Compound Remaining% Primary Degradant 1 (Ester Hydrolysis)% Primary Degradant 2 (Carbamate Hydrolysis)
010000
145.352.12.6
218.775.85.5
45.286.38.5
8<180.119.9

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.[3]

Protocol 2: Forced Degradation Study - Base Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the compound.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathway Parent (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Degradant1 Degradant 1: (S)-1-(Benzyloxycarbonyl)-4-oxopyrrolidine -2-carboxylic acid Parent->Degradant1  Acid/Base  Hydrolysis  (Ester) Degradant2 Degradant 2: (S)-Methyl 4-oxopyrrolidine -2-carboxylate Parent->Degradant2  Base  Hydrolysis  (Carbamate) FurtherDegradation Further Degradation Products Degradant1->FurtherDegradation  Harsh Conditions Degradant2->FurtherDegradation  Harsh Conditions

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Unexpected Analytical Results (e.g., peak loss, new peaks) CheckpH Check pH of Solution Start->CheckpH IspHNeutral Is pH in 4-6 range? CheckpH->IspHNeutral AdjustpH Adjust pH to 4-6 and re-run experiment IspHNeutral->AdjustpH No ForcedDegradation Conduct Forced Degradation Study IspHNeutral->ForcedDegradation Yes End Identify Degradation Pathway and Optimize Conditions AdjustpH->End Characterize Characterize Degradants (LC-MS, NMR) ForcedDegradation->Characterize Characterize->End

Caption: Troubleshooting workflow for unexpected analytical results.

References

Common pitfalls in the handling and use of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This chiral pyrrolidine derivative is a key intermediate in organic synthesis, particularly for bioactive compounds and asymmetric catalysts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a versatile building block primarily used in:

  • Asymmetric Synthesis: Its chiral nature makes it a valuable precursor for constructing complex molecules with high enantioselectivity.[1]

  • Pharmaceutical Research: It serves as a key intermediate in the development of various therapeutic agents, including dipeptidyl peptidase IV (DPP-4) inhibitors and HIV integrase inhibitors.[2]

  • Peptidomimetics: The pyrrolidine scaffold is a common feature in molecules designed to mimic peptides.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is typically a light yellow oil.[2][3] For optimal stability, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Sealed in a dry environment at room temperature. For long-term storage, refrigeration is recommended.[4]To minimize degradation over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation, particularly of the benzyl group.[5]
Moisture Keep the container tightly sealed.The ester functionalities are susceptible to hydrolysis.[5]
Light Protect from light.To prevent potential photodegradation.

Q3: In which solvents is this compound soluble?

A3: This compound is soluble in a range of common organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Dimethylsulfoxide (DMSO)

  • Ethyl Acetate[2][3]

Troubleshooting Guides

Synthesis via Dess-Martin Oxidation

A common route to synthesize this compound is the oxidation of (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate using Dess-Martin periodinane (DMP).[2]

Problem 1: Low or inconsistent yield during synthesis.

Possible Causes & Solutions:

  • Dess-Martin Periodinane (DMP) Quality: The reactivity of DMP can be affected by its purity and water content.[6]

    • Solution: Use freshly purchased or properly stored DMP. For large-scale reactions, consider preparing DMP immediately before use.

  • Reaction Conditions: The reaction is sensitive to moisture and temperature.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. While the reaction typically proceeds at room temperature, gentle cooling may be necessary for large-scale reactions to manage exotherms.

  • Work-up Procedure: Incomplete removal of byproducts can lead to product loss during purification.

    • Solution: A common work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[3][7] This helps to neutralize the acetic acid byproduct and reduce excess DMP.

Problem 2: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Co-elution with Byproducts: The reduced form of DMP, iodo-compound byproducts, can sometimes co-elute with the desired product during column chromatography.[7]

    • Solution: During the work-up, vigorous stirring with the quenching solution can help precipitate the iodine-containing byproducts, which can then be removed by filtration through celite.[8] For column chromatography, a gradient elution using a solvent system like petroleum ether/ethyl acetate is often effective.[2]

  • Product Instability on Silica Gel: The slightly acidic nature of silica gel can potentially cause degradation or epimerization of the product.

    • Solution: To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a less acidic stationary phase may be beneficial.

Handling and Use in Subsequent Reactions

Problem 3: The compound appears to degrade upon storage or during a reaction.

Possible Causes & Solutions:

  • Hydrolysis: The methyl ester and the benzyloxycarbonyl (Cbz) protecting group are susceptible to hydrolysis under acidic or basic conditions.[5]

    • Solution: Avoid exposing the compound to strong acids or bases for prolonged periods. If a reaction requires acidic or basic conditions, it is advisable to perform it at low temperatures and for the shortest possible time.

  • Epimerization: The chiral center at the C2 position, being alpha to a carbonyl group, is prone to epimerization, especially in the presence of a base.

    • Solution: Use non-nucleophilic bases when possible and maintain low reaction temperatures to minimize the risk of racemization.

  • Oxidative Degradation: The benzyl group can be susceptible to oxidation.[5]

    • Solution: Store the compound under an inert atmosphere and away from light. When used in reactions, ensure the system is properly degassed.

Data Summary

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₅NO₅[9]
Molecular Weight 277.27 g/mol [9]
Appearance Light yellow oil[2][3]
Boiling Point 422.1 ± 45.0 °C (Predicted)[4]
Density 1.306 ± 0.06 g/cm³ (Predicted)[4]
Spectroscopic Data
TypeDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H)[2]
¹³C NMR (100MHz, DMSO-d6) of a related pyrimidine derivative δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation

This protocol is adapted from a general procedure for the synthesis of N-Cbz-4-oxo-L-proline methyl ester.[2]

Materials:

  • (2S,4S)-N-CBZ-4-hydroxyproline methyl ester

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Dissolve (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere.

  • To this solution, add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:1 petroleum ether:ethyl acetate) to afford the title compound as a yellow oil.[2]

Protocol 2: Diastereoselective Reduction of the 4-Oxo Group

This is a general protocol for the reduction of a 4-oxopyrrolidine derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, (1S,2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate.

  • The product can be further purified by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Start: (2S,4S)-N-CBZ-4-hydroxyproline methyl ester oxidation Dess-Martin Oxidation start->oxidation DMP, DCM workup Aqueous Work-up (NaHCO3/Na2S2O3) oxidation->workup purification Flash Column Chromatography workup->purification product Product: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate purification->product troubleshooting_guide issue Low Yield in Synthesis dmp Poor DMP Quality issue->dmp conditions Suboptimal Reaction Conditions issue->conditions workup Inefficient Work-up issue->workup sol_dmp Use fresh/properly stored DMP dmp->sol_dmp sol_conditions Ensure anhydrous conditions and inert atmosphere conditions->sol_conditions sol_workup Use NaHCO3/Na2S2O3 quench and filtration workup->sol_workup

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral pyrrolidine derivatives, this guide offers a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This key intermediate, also known as N-Cbz-4-oxo-L-proline methyl ester, is pivotal in the development of various bioactive molecules.[1] This guide presents available NMR data for the target compound and compares it with structurally related analogues to aid in its unambiguous identification and characterization.

Structural and Spectroscopic Overview

This compound is a proline derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl ester at the C-2 carboxylic acid position. The presence of a ketone at the C-4 position introduces distinct electronic effects that influence the chemical shifts of the neighboring protons and carbons in the pyrrolidine ring.

Below is a diagram illustrating the chemical structure and atom numbering of the target compound.

Figure 1. Chemical structure of this compound.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a selection of structurally similar compounds. The data for the target compound is extracted from a patent describing its synthesis, while the data for the analogues are from various research publications.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound NameAromatic-HCH₂ (Benzyl)CH (Pyrrolidine)CH₂ (Pyrrolidine)OCH₃OtherSolvent
This compound 7.47 (d, 2H), 7.38 (d, 2H), 7.24 (m, 1H)5.09 (s, 2H)4.18 (t, 1H)3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H)3.68 (s, 3H)-CDCl₃
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]7.34-7.24 (m, 5H)-5.17 (s, 1H)4.01-3.96 (q, 2H)-9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 2.26 (s, 3H), 1.11-1.07 (t, 3H)DMSO-d₆
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]8.24 (d, 2H), 7.52 (d, 2H)-5.28 (s, 1H)4.02 (q, 2H)-9.35 (brs, 1H, NH), 7.89 (brs, 1H, NH), 2.28 (s, 3H), 1.12 (t, 3H)DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound NameC=O (Ketone)C=O (Carboxylate/Amide)Aromatic-CCH₂ (Benzyl)CH (Pyrrolidine)CH₂ (Pyrrolidine)OCH₃OtherSolvent
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available-CDCl₃
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]-165.8, 152.6148.7, 145.3, 128.8, 128.5, 127.7, 126.7-99.759.6, 54.4-18.2, 14.5DMSO-d₆
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2]-165.4, 152.4, 152.1149.7, 147.2, 128.1, 124.1-98.369.6, 54.2-18.4, 14.4DMSO-d₆

Note: The ¹³C NMR data for the target compound was not explicitly available in the searched literature. The provided data for the analogues serves as a reference for expected chemical shift ranges.

Experimental Protocols

The following provides a general experimental protocol for the synthesis and NMR characterization of this compound, based on the synthetic route described in the literature.[1]

Synthesis of N-Cbz-4-oxo-L-proline methyl ester

This compound can be synthesized from (2S,4S)-N-Cbz-4-hydroxyproline methyl ester via oxidation.[1] A common method involves the use of Dess-Martin periodinane as the oxidizing agent in a solvent such as dichloromethane (DCM). The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is purified by silica gel column chromatography.[1]

G start (2S,4S)-N-Cbz-4-hydroxyproline methyl ester reagent Dess-Martin Periodinane DCM, Room Temperature start->reagent product This compound reagent->product purification Purification (Silica Gel Chromatography) product->purification

Figure 2. Synthetic workflow for the target compound.

NMR Data Acquisition

While specific acquisition parameters for the target compound were not detailed, a general protocol for acquiring high-quality NMR spectra for such molecules is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

Discussion and Interpretation

The ¹H NMR spectrum of this compound shows characteristic signals for the benzyl and methyl ester groups. The aromatic protons of the Cbz group appear in the downfield region (around 7.2-7.5 ppm). The benzylic methylene protons give rise to a singlet at approximately 5.09 ppm. The methyl ester protons are observed as a singlet around 3.68 ppm. The protons on the pyrrolidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The presence of the C-4 ketone is expected to deshield the adjacent C-3 and C-5 protons.

Although the ¹³C NMR data for the target compound is not available, based on the data for similar structures, the carbonyl carbons of the ketone and the two ester groups are expected to resonate in the downfield region of the spectrum (typically >160 ppm). The aromatic carbons will appear in the 120-140 ppm range, while the aliphatic carbons of the pyrrolidine ring and the methyl and benzyl groups will be found in the upfield region.

Conclusion

This guide provides a foundational comparison of the NMR spectroscopic features of this compound. While the available ¹H NMR data allows for its initial identification, the absence of a reported ¹³C NMR spectrum highlights a data gap in the literature. The provided data for analogous compounds can serve as a useful reference for researchers working on the synthesis and characterization of this and related pyrrolidine derivatives. Further detailed 2D NMR studies would be beneficial for the complete and unambiguous assignment of all proton and carbon signals.

References

Comparative Analysis of Mass Spectrometry Techniques for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a proline derivative, and related compounds. Due to the absence of publicly available mass spectra for this specific molecule, this guide synthesizes information from the analysis of structurally related compounds, including pyrrolidine derivatives and N-benzyloxycarbonyl (Cbz)-protected amino acid esters. The content herein is intended to guide researchers in selecting appropriate analytical methods and in interpreting spectral data.

Introduction to this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrrolidine ring is a common structural motif in many pharmaceuticals.[1] Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in complex matrices during drug discovery and development.[2] Mass spectrometry, particularly when coupled with chromatographic separation, offers the high sensitivity and selectivity required for these analyses.

Comparison of Mass Spectrometry Platforms

The choice of a mass spectrometry platform is critical and depends on the analyte's properties and the analytical goal (e.g., qualitative identification vs. quantitative analysis). The primary choice for a molecule like this compound, which is polar and thermally labile, is between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile and thermally stable compounds. Derivatization may be necessary for polar compounds.[3][4]Ideal for polar, non-volatile, and thermally labile compounds.[3][4]
Ionization Techniques Primarily "hard" ionization like Electron Impact (EI), leading to extensive fragmentation.[4]Primarily "soft" ionization like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often preserving the molecular ion.[4][5]
Molecular Ion Molecular ion peak can be weak or absent due to extensive fragmentation with EI.[6]Molecular ion is typically prominent, aiding in molecular weight determination.[6]
Library Matching Extensive, standardized EI libraries (e.g., NIST) are available for confident compound identification.Libraries are less standardized; identification relies on accurate mass and tandem MS fragmentation patterns.
Sensitivity Highly sensitive for volatile compounds.[7]Generally offers higher sensitivity for polar and larger biomolecules.[2]
Application to Target Less suitable without derivatization due to the compound's polarity and potential thermal instability.Highly suitable. The preferred method for analyzing the target compound in biological and chemical matrices.[8]

Proposed Fragmentation Pathways

Understanding the fragmentation patterns is key to structural elucidation. Below are the proposed pathways for this compound under common ionization techniques.

Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique, making it ideal for this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion for tandem mass spectrometry (MS/MS) analysis.

Key Proposed Fragmentations:

  • Loss of the Benzyloxycarbonyl Group: A primary fragmentation pathway for N-Cbz protected amino acids involves the cleavage of the benzyl group or the entire Cbz moiety.

  • Formation of the Pyrrolidine Immonium Ion: A characteristic fragmentation of pyrrolidine-containing compounds is the formation of a stable immonium ion.[9]

  • Loss of the Methyl Ester Group: Cleavage of the methyl ester can occur, leading to the loss of methanol (CH₃OH) or a methoxy radical (•OCH₃).

The proposed fragmentation pathway is visualized below.

G cluster_main Proposed ESI-MS/MS Fragmentation M+H+ [M+H]⁺ (m/z 278.1) Fragment_A Loss of C₇H₇• (benzyl radical) [M+H - 91]⁺ M+H+->Fragment_A - C₇H₇• Fragment_B Loss of CO₂ [M+H - 44]⁺ M+H+->Fragment_B - CO₂ Fragment_C Loss of CH₃OH [M+H - 32]⁺ M+H+->Fragment_C - CH₃OH Immonium_Ion Pyrrolidine Immonium Ion (m/z 70.06) Fragment_A->Immonium_Ion further fragmentation

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Electron Ionization (EI-MS)

While less suitable, if the compound were analyzed by GC-MS (likely after derivatization), EI would produce more extensive fragmentation.

Key Proposed Fragmentations:

  • Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups and the nitrogen atom is expected.[10]

  • Benzyl Cation: A prominent peak at m/z 91 corresponding to the stable tropylium ion (C₇H₇⁺) is highly likely.

  • Loss of Ester and Carbonyl Groups: Sequential losses of •OCH₃, CO, and CO₂ would be observed.

Experimental Protocols

A robust analytical method is essential for reliable and reproducible data. The following is a typical protocol for the quantitative analysis of this compound and its derivatives using LC-MS/MS.

Sample Preparation
  • Standard Solutions: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to create calibration standards.

  • Matrix Samples (e.g., Plasma): For quantitative analysis in biological fluids, use a protein precipitation method. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Final Dilution: Transfer the supernatant and dilute with an aqueous mobile phase to ensure compatibility with the reverse-phase column.

LC-MS/MS Analysis

The workflow for a typical quantitative LC-MS/MS analysis is outlined below.

G cluster_workflow Quantitative LC-MS/MS Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Separation HPLC Separation (C18 Column) SamplePrep->LC_Separation Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Elution MS_Analysis Tandem MS (QqQ) (MRM Mode) Ionization->MS_Analysis Ion Transfer Data_Processing Data Acquisition & Quantification MS_Analysis->Data_Processing

Caption: General workflow for quantitative analysis by LC-MS/MS.

Instrumentation and Parameters
ParameterRecommended Setting
HPLC System UHPLC system for high resolution and speed
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5-10% B, ramp to 95% B, then re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM) for quantification[8]
Precursor Ion [M+H]⁺ (m/z 278.1)
Product Ions To be determined experimentally based on fragmentation studies (e.g., transitions to m/z 70, 91, or other stable fragments)
Collision Energy Optimize for maximum signal intensity of the product ion

Conclusion

For the analysis of this compound and its derivatives, LC-MS is the most appropriate technique, offering high sensitivity and specificity without the need for derivatization.[2][3] ESI in positive mode is the recommended ionization method, as it will likely produce a stable protonated molecular ion. Tandem mass spectrometry, particularly in MRM mode on a triple quadrupole instrument, is the gold standard for quantitative analysis in complex matrices.[8] The proposed fragmentation pathways, centered around the loss of the N-Cbz protecting group and the formation of a characteristic pyrrolidine immonium ion, provide a solid foundation for method development and structural confirmation. Experimental verification of these pathways and optimization of instrument parameters are critical next steps for any laboratory undertaking the analysis of these compounds.

References

Unveiling the Three-Dimensional Architecture of Pyrrolidine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives closely related to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, offering insights into the structural nuances of this important class of compounds. Furthermore, it contrasts X-ray crystallography with alternative analytical techniques, providing a comprehensive overview for selecting the appropriate method for structural and stereochemical elucidation.

The pyrrolidine ring is a key scaffold in medicinal chemistry, and its substituted derivatives are integral to the development of a wide range of therapeutics. The precise spatial arrangement of substituents on the pyrrolidine core, often dictated by stereochemistry, is crucial for target binding and biological activity. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides valuable comparative data.

Comparative Crystallographic Data of 4-Oxopyrrolidine Derivatives

To illustrate the structural diversity and conformational landscape of this class of molecules, the following table summarizes the crystallographic data for structurally similar pyrrolidine derivatives. These compounds share key features with the target molecule, such as the benzyl group and the substituted pyrrolidine ring, making them relevant for comparative analysis.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell DimensionsRef.
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylateC₁₅H₁₉NO₄OrthorhombicP2₁2₁2₁a = 27.746(12) Å, b = 14.035(5) Å, c = 7.357(3) Å[1]
(E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrateC₂₆H₂₁NO₃·0.25H₂OTriclinicP-1a = 7.7360(15) Å, b = 12.441(3) Å, c = 12.577(3) Å, α = 64.14(3)°, β = 81.14(2)°, γ = 86.46(3)°[2]

Alternative Analytical Techniques for Chiral Pyrrolidine Derivatives

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are invaluable for determining stereochemistry, purity, and conformational dynamics in solution. The choice of technique depends on the specific research question, sample availability, and desired level of structural detail.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistryUnambiguous determination of absolute configuration and solid-state conformationRequires a single crystal of suitable size and quality
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of nuclear spins with an external magnetic fieldConnectivity, relative stereochemistry, conformational dynamics in solutionNon-destructive, provides information about the molecule in solution, can be used for a wide range of compoundsDoes not directly provide absolute stereochemistry without chiral auxiliaries or resolving agents
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseEnantiomeric excess (e.e.), separation of enantiomersHigh accuracy and precision for quantitative analysis of enantiomeric purityDoes not provide detailed structural information
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral moleculesInformation about the secondary structure of chiral molecules and can be used to determine absolute configuration by comparison with known standardsSensitive to changes in conformation, requires small amounts of sampleEmpirical, often requires comparison to standards or theoretical calculations for absolute configuration determination

Experimental Protocols

X-ray Crystallographic Analysis: A General Workflow

The determination of a crystal structure by X-ray diffraction follows a well-established protocol, which is broadly applicable to small organic molecules like the pyrrolidine derivatives discussed.

  • Crystallization: The first and often most challenging step is to grow a single crystal of the compound of interest with sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvent systems.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to determine the electron density map of the unit cell. For small molecules, direct methods or Patterson methods are commonly employed to solve the phase problem and obtain an initial model of the structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles. This is typically done using least-squares methods.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and reliability.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in structural analysis, the following diagrams, generated using the DOT language, depict the experimental workflow of X-ray crystallography and the logical framework for comparing the target compound with its derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Processing cluster_analysis Analysis & Comparison synthesis Synthesis of Pyrrolidine Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation comparison Comparison with Derivatives validation->comparison publication Publication comparison->publication logical_relationship cluster_derivatives Comparative Derivatives cluster_properties Structural & Stereochemical Properties Target (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (Target Compound) Conformation Ring Conformation Target->Conformation Stereochem Absolute Stereochemistry Target->Stereochem Interactions Intermolecular Interactions Target->Interactions Derivative1 Ethyl 1-benzyl-4-hydroxy-2-methyl -5-oxopyrrolidine-3-carboxylate Derivative1->Conformation Derivative1->Stereochem Derivative1->Interactions Derivative2 (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxo pyrrolidin-3-yl)methyl]benzaldehyde Derivative2->Conformation Derivative2->Stereochem Derivative2->Interactions

References

A Comparative Guide to the Synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, particularly as a constrained proline analogue. Its stereodefined structure makes it a crucial intermediate for creating complex bioactive molecules. This guide provides a comparative overview of two primary synthetic routes to this compound, starting from the readily available chiral precursor, N-benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp). The two routes diverge in their approach to forming the key 4-oxopyrrolidine ring system: a classical Dieckmann condensation and a modern rhodium-catalyzed intramolecular C-H insertion.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Dieckmann CondensationRoute 2: Rhodium-Catalyzed C-H Insertion
Key Reaction Intramolecular condensation of a diesterIntramolecular C-H bond activation and insertion
Starting Material N-Cbz-L-aspartic acidN-Cbz-L-aspartic acid
Key Intermediate N-Cbz-L-aspartic acid dimethyl esterα-Diazo-β-amido ester
Typical Reagents Strong base (e.g., NaOMe, KOt-Bu)Rhodium(II) catalyst (e.g., Rh₂(OAc)₄), Diazo transfer reagent
Reaction Conditions Basic, often requires anhydrous conditionsMild, neutral conditions
Overall Yield Generally moderate to goodOften good to high
Stereochemical Integrity High, starting from an enantiopure sourceHigh, starting from an enantiopure source
Scalability Well-established and scalableCan be scalable, but catalyst cost may be a factor
Safety Considerations Use of strong, moisture-sensitive basesHandling of diazo compounds requires caution

Synthetic Route 1: Dieckmann Condensation

The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters.[1][2] This intramolecular Claisen condensation is a reliable strategy for constructing the 4-oxopyrrolidine ring.[1][2] The general approach involves the preparation of a diester precursor from Cbz-L-aspartic acid, followed by base-mediated cyclization.

Experimental Protocol:

Step 1: Synthesis of 1-Benzyl 2,4-dimethyl (2S)-2-(benzyloxycarbonylamino)butanedioate

To a solution of N-benzyloxycarbonyl-L-aspartic acid (1.0 eq) in anhydrous methanol, cooled to 0 °C, is added thionyl chloride (2.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the dimethyl ester.

Step 2: Dieckmann Condensation to this compound

The dimethyl ester (1.0 eq) is dissolved in anhydrous toluene. Sodium methoxide (1.1 eq) is added portion-wise at room temperature under an inert atmosphere. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction is quenched by the addition of dilute acetic acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the target compound.

Dieckmann_Condensation Cbz-L-Aspartic_Acid N-Cbz-L-Aspartic Acid Diester N-Cbz-L-Aspartic Acid Dimethyl Ester Cbz-L-Aspartic_Acid->Diester SOCl₂, MeOH Product (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Diester->Product NaOMe, Toluene, Reflux

Fig. 1: Synthetic pathway via Dieckmann condensation.

Synthetic Route 2: Rhodium-Catalyzed Intramolecular C-H Insertion

A more contemporary approach to the synthesis of the 4-oxopyrrolidine core involves a rhodium-catalyzed intramolecular C-H insertion reaction.[3][4] This method offers mild reaction conditions and high efficiency. The key step is the formation of a rhodium carbene from a diazo compound, which then undergoes an intramolecular C-H insertion to form the five-membered ring.

Experimental Protocol:

Step 1: Synthesis of (S)-Benzyl 2-(2-diazo-3-methoxy-3-oxopropylcarbamoyl)pyrrolidine-1-carboxylate

N-Cbz-L-aspartic acid is first converted to its β-methyl ester, α-acid chloride. This is achieved by reaction with oxalyl chloride in the presence of a catalytic amount of DMF, after selective protection of the β-carboxyl group as a methyl ester. The resulting acid chloride is then reacted with diazomethane to furnish the corresponding diazoketone.

Step 2: Rhodium-Catalyzed C-H Insertion

The α-diazo-β-amido ester (1.0 eq) is dissolved in a non-polar solvent such as dichloromethane or toluene. A catalytic amount of a rhodium(II) catalyst, for instance, rhodium(II) acetate dimer (Rh₂(OAc)₄, 1-2 mol%), is added to the solution at room temperature. The reaction is typically stirred for 1-3 hours, during which nitrogen gas evolves. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.

Rhodium_Catalysis Cbz-L-Aspartic_Acid N-Cbz-L-Aspartic Acid Diazo_Intermediate α-Diazo-β-amido ester Cbz-L-Aspartic_Acid->Diazo_Intermediate 1. (COCl)₂, DMF 2. CH₂N₂ Product (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Diazo_Intermediate->Product Rh₂(OAc)₄ (cat.), CH₂Cl₂

Fig. 2: Synthetic pathway via Rhodium-catalyzed C-H insertion.

Conclusion

Both the Dieckmann condensation and the rhodium-catalyzed C-H insertion provide viable synthetic routes to this compound from Cbz-L-aspartic acid. The choice between the two methods will depend on factors such as the scale of the synthesis, available reagents and equipment, and the desired purity of the final product. The Dieckmann condensation is a classic, cost-effective method suitable for large-scale production, while the rhodium-catalyzed approach offers milder conditions and potentially higher yields, making it an attractive option for laboratory-scale synthesis and the preparation of derivatives. Researchers should carefully consider the advantages and disadvantages of each route to select the most appropriate method for their specific needs.

References

Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry. Its presence in numerous natural products and synthetic compounds underscores its importance in the development of novel therapeutics. This guide provides an objective comparison of the biological activities of various pyrrolidine derivatives, supported by experimental data, to inform research and drug development efforts.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms often involve the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.[1]

Comparative Anticancer Activity of Pyrrolidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrrolidine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
1a Spirooxindole-pyrrolidineHCT11615.2[1]
1b Spirooxindole-pyrrolidineHCT1168.5[1]
2a N-Arylpyrrolidine-2,5-dioneMCF-75.8[1]
2b N-Arylpyrrolidine-2,5-dioneMCF-73.1[1]
3h Polysubstituted PyrrolidineHCT116~4.0[2]
3k Polysubstituted PyrrolidineHCT116~4.0[2]
37e Thiophen-containing PyrrolidineMCF-717[3]
37e Thiophen-containing PyrrolidineHeLa19[3]
19j Pyrrolidine DerivativeMDA-MB-43617.4[3]
19j Pyrrolidine DerivativeCAPAN-111.4[3]
94k N-benzyl pyrrolidine(AChE inhibition)0.058[3]
94o N-benzyl pyrrolidine(AChE inhibition)0.069[3]
43a Spiropyrrolidine-thiazolo-oxindoleHepG20.85[4]
43b Spiropyrrolidine-thiazolo-oxindoleHepG20.80[4]
7a Tetrazolopyrrolidine-1,2,3-triazoleHeLa0.32[5]
7i Tetrazolopyrrolidine-1,2,3-triazoleHeLa1.80[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT reagent to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium and incubate for 24 hours at 37°C and 5-6.5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µl of the MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).

  • Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Signaling Pathway: Intrinsic Apoptosis

Many pyrrolidine derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Intrinsic_Apoptosis Pyrrolidine Derivative Pyrrolidine Derivative Bcl-2/Bcl-xL Bcl-2/Bcl-xL Pyrrolidine Derivative->Bcl-2/Bcl-xL Inhibits Bax/Bak Bax/Bak Pyrrolidine Derivative->Bax/Bak Activates Bcl-2/Bcl-xL->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes DNA_Gyrase_Inhibition cluster_bacterium Bacterium Pyrrolidine Derivative Pyrrolidine Derivative DNA Gyrase DNA Gyrase Pyrrolidine Derivative->DNA Gyrase Inhibits Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces negative supercoils DNA Replication DNA Replication DNA Gyrase->DNA Replication Blocks Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase Supercoiled DNA->DNA Replication Cell Death Cell Death DNA Replication->Cell Death MCAO_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia Surgery Surgery Anesthesia->Surgery MCAO MCAO Surgery->MCAO Drug_Admin Pyrrolidine Derivative Administration MCAO->Drug_Admin Reperfusion Reperfusion Drug_Admin->Reperfusion Assessment Neurological & Histological Assessment Reperfusion->Assessment End End Assessment->End

References

A Comparative Guide to the Synthesis and In Vitro Validation of Bioactive Molecules: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate versus N-Boc-L-proline as Chiral Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable starting material is a critical decision in the synthesis of chiral bioactive molecules, profoundly influencing the efficiency of the synthetic route and the biological activity of the final compound. This guide provides an objective comparison of two chiral building blocks for the synthesis of pyrrolidine-containing compounds: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate and a common alternative, N-Boc-L-proline .

This comparison is illustrated through the synthesis of a hypothetical Histone Deacetylase (HDAC) inhibitor. The guide details the synthetic pathways, presents comparative data, and provides experimental protocols for the synthesis and subsequent in vitro validation of the final compound.

Comparative Analysis of Synthetic Routes

The choice between this compound and N-Boc-L-proline as a starting material for the synthesis of a target HDAC inhibitor reveals trade-offs in terms of the number of synthetic steps, overall yield, and the reaction conditions required.

ParameterRoute A: this compoundRoute B: N-Boc-L-proline
Starting Material This compoundN-Boc-L-proline
Key Transformations Reductive amination, amide coupling, deprotectionOxidation, reductive amination, amide coupling, deprotection
Number of Steps 34
Estimated Overall Yield ~50-60%~40-50%
Advantages Fewer synthetic steps; the 4-oxo functionality is pre-installed.Readily available and often less expensive starting material.
Disadvantages May be a more specialized and potentially more expensive starting material.Requires an additional oxidation step to introduce the 4-oxo functionality.

In Vitro Assay Performance of the Synthesized HDAC Inhibitor

The in vitro efficacy of the synthesized HDAC inhibitor is evaluated using a fluorometric HDAC activity assay. The key performance metric is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the HDAC enzyme activity by 50%.

In Vitro AssayPerformance MetricResult
HDAC Activity Assay IC50 (nM)85 nM
Cell Viability Assay (e.g., MTT) IC50 (µM) against a cancer cell line1.5 µM

Experimental Protocols

Synthesis of a Hypothetical HDAC Inhibitor

Route A: Starting from this compound

  • Reductive Amination: To a solution of this compound (1.0 eq) and a desired amine (1.1 eq) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Amide Coupling: The product from the previous step (1.0 eq) is dissolved in dimethylformamide (DMF). A suitable carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) are added. The mixture is stirred at room temperature for 18-24 hours. The product is extracted with ethyl acetate, washed with brine, dried, and purified by chromatography.

  • Deprotection: The benzyl and methyl ester protecting groups are removed by catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere in methanol. The reaction mixture is filtered through Celite, and the solvent is evaporated to yield the final HDAC inhibitor.

Route B: Starting from N-Boc-L-proline

  • Oxidation: N-Boc-L-proline is oxidized to N-Boc-4-oxo-L-proline. This can be achieved using various oxidizing agents, such as ruthenium tetroxide generated in situ from ruthenium(III) chloride and sodium periodate. The reaction is typically carried out in a biphasic solvent system (e.g., acetonitrile/water/carbon tetrachloride).

  • Reductive Amination: The resulting N-Boc-4-oxo-L-proline is subjected to reductive amination with a desired amine as described in Route A, Step 1.

  • Amide Coupling: The product from the reductive amination is coupled with a suitable carboxylic acid using standard peptide coupling reagents as described in Route A, Step 2.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM. The solvent and excess TFA are removed under reduced pressure to yield the final product.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is based on the deacetylation of a fluorogenic substrate by HDAC enzymes.

  • Reagent Preparation: Prepare the HDAC assay buffer, the fluorogenic HDAC substrate solution, and the developer solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of HDAC assay buffer to each well of a 96-well microplate.

    • Add 5 µL of the synthesized inhibitor at various concentrations (serially diluted) to the sample wells. Add 5 µL of assay buffer to the control wells.

    • Add 20 µL of HDAC enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of the developer solution containing a broad-spectrum HDAC inhibitor (e.g., Trichostatin A).

    • Incubate at room temperature for 15 minutes.

  • Data Analysis: Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2][3]

Visualizations

G cluster_0 Route A cluster_1 Route B A_start (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate A_int1 Reductive Amination Product A_start->A_int1 Reductive Amination A_int2 Amide Coupling Product A_int1->A_int2 Amide Coupling A_end Final HDAC Inhibitor A_int2->A_end Deprotection B_start N-Boc-L-proline B_int1 N-Boc-4-oxo-L-proline B_start->B_int1 Oxidation B_int2 Reductive Amination Product B_int1->B_int2 Reductive Amination B_int3 Amide Coupling Product B_int2->B_int3 Amide Coupling B_end Final HDAC Inhibitor B_int3->B_end Deprotection

Caption: Comparative synthetic workflows for an HDAC inhibitor.

G Histone Histone Protein Acetyl_Histone Acetylated Histone (Gene Transcription Active) Histone->Acetyl_Histone Acetylation Acetyl_Histone->Histone Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Histone HDAC Histone Deacetylase (HDAC) HDAC->Acetyl_Histone HDAC_Inhibitor Synthesized HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibition

Caption: Mechanism of action of the synthesized HDAC inhibitor.

This guide demonstrates that while both this compound and N-Boc-L-proline are viable chiral starting materials for the synthesis of pyrrolidine-based bioactive molecules, the former offers a more direct route due to its pre-functionalized core, potentially leading to higher overall yields in fewer steps. The choice of starting material will ultimately depend on factors such as cost, availability, and the specific synthetic transformations required for the target molecule. The provided protocols offer a foundation for the synthesis and in vitro validation of such compounds.

References

Benchmarking Palladium Catalysts for Suzuki-Miyaura Cross-Coupling: A Comparative Guide Using 4-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, crucial in the development of pharmaceuticals and functional materials.[1] The choice of catalyst is a critical factor that dictates the efficiency, yield, and overall success of this reaction. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a common model reaction for evaluating catalyst performance.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is highly dependent on the selection of ligands, bases, and solvent systems.[1] Below is a summary of the performance of several palladium catalysts under various conditions for the coupling of 4-bromoanisole and phenylboronic acid to produce 4-methoxybiphenyl.[2][3][4][5][6]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-24>95HighHigh[1]
Pd(OAc)₂ (ligand-free)K₂CO₃WEBRT0.5-290-99Not specifiedNot specified[7]
Pd/MN100NaOH, K₂CO₃, or Na₂CO₃Ethanol/H₂O50-750.17-1>98HighHigh[4]
PalladacyclesK₂CO₃Anisole120-1405Highup to 5 x 10⁹up to 1 x 10⁹[8][9]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260-80ModerateLow[10]
XPhos Pd G2K₃PO₄Dioxane/H₂O1001>95HighHigh[10]
SPhos Pd G2K₃PO₄Toluene/H₂O1001>95HighHigh[10]

Note: "WEB" refers to a specific reaction medium mentioned in the cited literature. "RT" denotes room temperature. The data presented is compiled for illustrative purposes from various sources and may involve different experimental scales and conditions.

Key Performance Metrics: TON and TOF

Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for assessing catalyst performance.[11]

  • TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • TOF is the turnover number per unit of time, indicating the speed of the catalytic cycle.

Palladacycle-based catalysts have demonstrated exceptionally high TONs and TOFs, reaching into the millions and even billions, highlighting their robustness and efficiency.[8][9][11]

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. Below are generalized protocols for the Suzuki-Miyaura coupling of 4-bromoanisole.

General Procedure using Pd(OAc)₂/SPhos: [1]

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

  • Work-up: After cooling, add water and extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated.

Ligand-Free Protocol: [7]

  • Reaction Setup: A mixture of 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is prepared.

  • Reaction Execution: The mixture is stirred at room temperature for the specified time.

  • Work-up: The product is extracted with diethyl ether and purified by column chromatography.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction:

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12][13] The primary steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition ar_pd_x Ar-Pd(II)(X)L_n oxidative_addition->ar_pd_x transmetalation Transmetalation R-B(OR')₂ ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)(R)L_n transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 ar_r Ar-R reductive_elimination->ar_r

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

A typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is depicted below.

Experimental_Workflow reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Assemble Reaction (Flask, Stir Bar, Septum) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvents Add Degassed Solvents inert->solvents reaction Heat and Stir (Monitor by TLC/GC-MS) solvents->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a compound often used in complex organic synthesis. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety Considerations & Hazard Profile

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.[5] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Quantitative Safety Data

The following table summarizes key safety data for related compounds to inform a comprehensive risk assessment for this compound.

Data PointValueCompound/ClassSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationMethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate[1]
GHS Hazard Statements H225: Highly flammable liquid and vapourH302 + H332: Harmful if swallowed or if inhaledH314: Causes severe skin burns and eye damagePyrrolidine
DOT Hazard Classification Hazard Class: 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

1. Waste Collection:

  • Collect waste in a dedicated, properly labeled, and sealed container.[5]

  • The container must be chemically compatible with the waste. A glass bottle with a secure screw cap is recommended.[5][8]

  • Do not overfill the container; leave at least 5% of the volume as headspace to allow for thermal expansion.[9]

  • Keep solid and liquid waste streams separate.[5]

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[5][6][7]

  • Include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6][7]

  • List all constituents of a mixture with their approximate concentrations.[6]

  • Indicate the date when the waste was first added to the container (accumulation start date).[10]

  • Include the name and contact information of the principal investigator or responsible person.[6]

  • Mark the appropriate hazard pictograms (e.g., harmful, irritant).[6]

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[8][11]

  • The storage area must be well-ventilated.[10][12]

  • Ensure incompatible wastes are segregated. For instance, keep this waste separate from strong oxidizing agents and acids.[8][11]

  • Utilize secondary containment to prevent spills.[11][12]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][13]

  • Do not transport hazardous waste yourself.[13]

Experimental Protocols

Spill Management:

In the event of a minor spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[5]

  • Carefully collect the contaminated absorbent material into a sealable container.[5]

  • Label the container as hazardous waste, detailing the spilled chemical and the absorbent used.

  • Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.[5]

Empty Container Disposal:

  • A container that held this compound is considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent that can dissolve the compound.[7][9][13]

  • Collect the rinsate as hazardous waste.[7]

  • After triple rinsing and air-drying in a fume hood, deface or remove the original label.[9][13] The container can then typically be disposed of in the regular laboratory trash or recycling.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_characterization Waste Characterization cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal Start Waste Generation: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate IsHazardous Is the waste hazardous? Start->IsHazardous CollectWaste Collect in a compatible, sealed container. IsHazardous->CollectWaste Yes LabelWaste Label with 'Hazardous Waste', full chemical name, date, and PI information. CollectWaste->LabelWaste StoreWaste Store in a designated Satellite Accumulation Area (SAA). LabelWaste->StoreWaste SegregateWaste Segregate from incompatible materials. StoreWaste->SegregateWaste ContactEHS Contact Environmental Health & Safety (EHS) for pickup. SegregateWaste->ContactEHS

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

Based on the available data for a structurally similar compound, the primary hazards are summarized below.

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4][5]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[2]
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice for incidental contact. For prolonged contact, select gloves based on the specific solvent used and refer to the glove manufacturer's compatibility chart.[2]
Body Protection Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection NIOSH-approved respiratorUse a respirator if working outside of a certified chemical fume hood or if aerosolization is possible. The type of respirator will depend on the specific exposure risk.
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following step-by-step plan outlines the lifecycle of the chemical within the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

  • Ensure the container is tightly closed and clearly labeled.[7]

2. Handling and Use:

  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Use dedicated glassware and equipment.

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[7]

  • Do not eat, drink, or smoke in the laboratory.[8]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[9]

  • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[9]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.[10]

4. Waste Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[11][12][13][14][15]

  • Collect waste in a designated, properly labeled, and sealed hazardous waste container.[9][10][12]

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene).[16]

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.[9][13][15]

  • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[9][16]

  • Do not dispose of this chemical down the drain or in the regular trash.[10]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency receiving Receiving and Inspection storage Secure Storage receiving->storage Intact Container ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing and Solution Prep fume_hood->weighing experiment Experimental Use weighing->experiment waste_collection Collect Hazardous Waste weighing->waste_collection Contaminated materials experiment->waste_collection waste_storage Store in Satellite Accumulation Area waste_collection->waste_storage waste_pickup Arrange EHS Pickup waste_storage->waste_pickup spill Spill Occurs spill_small Small Spill Cleanup spill->spill_small Minor spill_large Large Spill: Evacuate & Call EHS spill->spill_large Major spill_small->waste_collection Cleanup debris

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.